(2-Phenylpyrimidin-5-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBODXMCJKLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612128 | |
| Record name | (2-Phenylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886531-62-0 | |
| Record name | (2-Phenylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenylpyrimidin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: (2-Phenylpyrimidin-5-yl)methanol
Executive Summary
(2-Phenylpyrimidin-5-yl)methanol (CAS: 886531-62-0) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Structurally, it combines the electron-deficient pyrimidine core—essential for hydrogen bond interactions in kinase and GPCR active sites—with a 2-phenyl substituent that provides hydrophobic bulk and pi-stacking potential. Crucially, the 5-hydroxymethyl moiety serves as a versatile synthetic handle, allowing researchers to extend the molecule into solvent-exposed regions of protein targets or to modulate physicochemical properties (LogP, tPSA).
This technical guide details the physicochemical identity, robust synthesis pathways, and experimental protocols for utilizing this compound in drug discovery workflows.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The following data establishes the baseline identity for this compound. Researchers should use these constants for analytical verification (QC).
| Property | Value / Description |
| CAS Number | 886531-62-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Exact Mass | 186.0793 |
| SMILES | OCC1=CN=C(C2=CC=CC=C2)N=C1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~1.5 (Pyrimidine N), ~13.5 (Hydroxyl) |
| LogP (Predicted) | 1.4 – 1.8 |
Synthesis & Manufacturing Strategy
The synthesis of this compound is most reliably achieved through a De Novo Pyrimidine Construction followed by a Functional Group Interconversion (FGI) . This approach avoids the regioselectivity issues often encountered when attempting to functionalize a pre-existing pyrimidine ring.
Retrosynthetic Analysis
The most scalable route involves the condensation of Benzamidine (providing the N-C-N fragment and the phenyl group) with a Vinamidinium salt equivalent (providing the C-C-C fragment and the 5-position carboxylate). The resulting ester is then reduced to the target alcohol.
Synthetic Pathway Diagram
The following diagram illustrates the critical process flow, highlighting the causality between precursor selection and final yield.
Figure 1: Convergent synthesis strategy utilizing benzamidine condensation followed by ester reduction.
Experimental Protocol: Reduction of Ester to Alcohol
Context: This protocol describes the reduction of Ethyl 2-phenylpyrimidine-5-carboxylate to this compound. This step is critical; while Lithium Aluminum Hydride (LiAlH₄) is effective, strict temperature control is required to prevent ring reduction or over-reaction.
Materials[1][2][13][14][15][16][17]
-
Substrate: Ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq)
-
Reagent: LiAlH₄ (1.0 M in THF, 1.2 eq) or DIBAL-H (1.0 M in Toluene, 2.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add the ester substrate and dissolve in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature minimizes side reactions with the electron-deficient pyrimidine ring.
-
Addition: Add the LiAlH₄ solution dropwise over 15 minutes via a pressure-equalizing addition funnel. Maintain internal temperature <5°C.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Quenching (Critical): Cool back to 0°C. Dilute with diethyl ether.
-
Fieser Method: Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH₄ used.
-
-
Isolation: Stir until a granular white precipitate forms. Filter through a celite pad. Wash the pad with THF.
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Self-Validating Check: The product should appear as a singlet at ~4.6-4.7 ppm (2H, CH₂) in ¹H NMR (DMSO-d₆), with the disappearance of the ethyl ester quartet/triplet signals.
Medicinal Chemistry Applications
The this compound scaffold is a versatile intermediate. The hydroxymethyl group acts as a "pivot point" for diversifying the molecule into various pharmacological classes.
Structural Activity Relationship (SAR) Workflow
The following diagram maps the transformation of the alcohol into diverse functional groups used in lead optimization.
Figure 2: Functional Group Interconversion (FGI) map demonstrating the utility of the scaffold.
Key Applications
-
Kinase Inhibition: The pyrimidine N1/N3 atoms often serve as hydrogen bond acceptors for the hinge region of kinases. The 5-position substituent projects into the solvent front or the ribose binding pocket.
-
Deubiquitinase Inhibitors: Derivatives of 2-phenylpyrimidine have been identified as inhibitors of USP1/UAF1, where the 5-position modification tunes potency and selectivity (See Liang et al., 2014).
-
Linker Chemistry: The alcohol can be converted to a linker for PROTACs (Proteolysis Targeting Chimeras), connecting the pyrimidine warhead to an E3 ligase ligand.
References
-
GlobalChemMall. this compound Product Data. Retrieved from (CAS Verification).
-
Liang, Q., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry , 57(19), 8099-8110.[2]
-
BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Application Note.
-
PubChem. 2-Phenylpyrimidine Compound Summary. National Library of Medicine.
-
MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
Sources
A Technical Guide to (2-Phenylpyrimidin-5-yl)methanol: Physicochemical Properties, Synthesis, and Analytical Characterization
Abstract
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications. This guide provides an in-depth technical overview of a key derivative, (2-Phenylpyrimidin-5-yl)methanol. We will begin by defining its fundamental physicochemical properties, anchored by its molecular weight, and then proceed to a detailed exploration of its chemical synthesis and the analytical methodologies required for its structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's characteristics and handling, grounded in established scientific protocols and insights.
Core Physicochemical Properties
The foundational step in characterizing any chemical entity is the precise determination of its physicochemical properties. These values are critical for everything from reaction stoichiometry and analytical interpretation to formulation and pharmacokinetic profiling. The cornerstone of these properties is the molecular weight, which is derived directly from the molecular formula.
For this compound, the molecular formula is C₁₁H₁₀N₂O . Based on this, the calculated molecular weight is 186.21 g/mol [1]. This value is the theoretical mass of one mole of the substance and serves as the benchmark for experimental verification via mass spectrometry. Other key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| CAS Number | 886531-62-0 | [1] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point | 269.9 °C at 760 mmHg | [1] |
| Density | 1.201 g/cm³ | [1] |
| LogP | 1.636 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a suitable carboxylic acid ester precursor, such as ethyl 2-phenylpyrimidine-5-carboxylate. This transformation is a standard procedure in organic synthesis, where a powerful reducing agent is required to convert the ester functional group to a primary alcohol.
Causality in Experimental Design
The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is deliberate.[2] It is a potent, non-selective reducing agent capable of readily reducing esters to alcohols. Weaker agents, such as sodium borohydride, are generally ineffective for this purpose. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent quenching of the highly reactive LiAlH₄ by protic solvents (like water or alcohols). The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic reaction rate, ensuring safety and minimizing potential side reactions. The subsequent aqueous workup is designed to quench any remaining LiAlH₄ and to hydrolyze the intermediate aluminum alkoxide complex to liberate the desired alcohol product.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the reduction of an ester to this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of related 5-hydroxymethylpyrimidines.[2]
-
Preparation: Dissolve the starting material, ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq), in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reduction: Add lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Self-Validation Note: The addition should be slow to control the exothermic reaction. Observe for gas evolution.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Quenching: Slowly and carefully add icy water to the reaction mixture to quench the excess LiAlH₄. Then, add a chloroform (CHCl₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer three times with CHCl₃.[2]
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by crystallization from a suitable solvent like methanol to yield the pure this compound as a solid.[2]
Analytical Characterization and Structural Elucidation
Following synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the final compound. This process is self-validating, as the data from orthogonal techniques must converge to support the proposed structure. The theoretical molecular weight of 186.21 g/mol is the critical reference point for this analysis.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the validation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight of a synthesized compound.
-
Methodology: Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like alcohols. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Expected Outcome: In positive ion mode, the molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. For this compound, with a molecular weight of 186.21, the expected mass-to-charge ratio (m/z) would be approximately 187.22.
-
Trustworthiness: The experimental observation of this specific m/z value provides strong, direct evidence that the compound has the correct molecular formula and, therefore, the correct molecular weight.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the molecular weight, NMR spectroscopy elucidates the compound's carbon-hydrogen framework, confirming its precise structure.
-
¹H NMR: This technique provides information about the number and types of protons and their neighboring environments. For this compound, one would expect to see distinct signals corresponding to:
-
The protons on the phenyl ring.
-
The protons on the pyrimidine ring.
-
A singlet for the two protons of the methylene group (-CH₂-).
-
A broad singlet for the single proton of the hydroxyl group (-OH).
-
-
¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum should show 11 distinct carbon signals corresponding to the 11 carbon atoms in the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a final compound.
-
Methodology: A solution of the compound is injected onto a column (e.g., a C18 reverse-phase column) and eluted with a solvent gradient.[3] A detector, typically UV-Vis, monitors the eluent.
-
Interpretation: A pure compound should ideally show a single major peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is often required for compounds intended for biological screening.
Significance and Applications in Drug Discovery
The 2-phenylpyrimidine core is of significant interest to the pharmaceutical industry. Its rigid, planar structure and hydrogen bonding capabilities make it an effective scaffold for interacting with biological targets. While this compound itself is a building block, its derivatives have shown potent biological activity.
For instance, studies on N-Benzyl-2-phenylpyrimidin-4-amine derivatives have identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies.[3] The strategic modification of the pyrimidine core, including substitutions at the 5-position, is a key strategy in structure-activity relationship (SAR) studies to optimize potency and reduce molecular weight.[3] The broader class of phenyl-heterocycle-methanol compounds are recognized as important structural motifs in a wide range of pharmaceuticals and agrochemicals.[4]
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 186.21 g/mol . Its synthesis can be reliably achieved via the reduction of its corresponding ester, a process that is both scalable and reproducible. The confirmation of its identity and purity relies on a standard suite of analytical techniques—MS, NMR, and HPLC—where the theoretical molecular weight serves as a crucial parameter for validation. As a versatile chemical building block, it is a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery, particularly in the development of novel therapeutics targeting enzymes and receptors where the 2-phenylpyrimidine scaffold can provide a foundation for high-affinity binding.
References
-
GlobalChemMall. This compound. Available from: [Link]
-
Saeed, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. Available from: [Link]
-
Dexheimer, T.S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]
-
Lead Sciences. (2-Methylpyrimidin-5-yl)methanol. Available from: [Link]
- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available from: [Link]
-
PubChem. Phenyl(pyridin-2-yl)methanol. Available from: [Link]
-
RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Available from: [Link]
Sources
A Technical Guide to (2-Phenylpyrimidin-5-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability. Within this class, the 2-phenylpyrimidine motif has emerged as a particularly "privileged" structure, frequently identified in screening campaigns for potent and selective modulators of critical disease targets, especially in oncology.[1][2]
This technical guide provides a comprehensive overview of (2-Phenylpyrimidin-5-yl)methanol, a key building block for the synthesis of advanced 2-phenylpyrimidine derivatives. We will delve into its definitive nomenclature and physicochemical properties, provide a field-proven, step-by-step protocol for its synthesis and purification, outline a robust framework for its analytical characterization, and discuss its strategic importance in the context of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Core Compound Profile: Nomenclature and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any successful research campaign. This section establishes the formal identity and key physical characteristics of this compound.
IUPAC Name and Structural Identification
The unambiguous name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .
-
CAS Number: 886531-62-0[3]
-
Molecular Formula: C₁₁H₁₀N₂O
-
Synonyms: 2-phenyl-5-methanolpyrimidine, 5-Pyrimidinemethanol, 2-phenyl[3]
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound, which are critical for experimental design, including solvent selection, reaction temperature, and purification strategy.
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | 111-113 °C | [3] |
| Boiling Point | 269.9 °C at 760 mmHg | [3] |
| Density | 1.201 g/cm³ | [3] |
| Flash Point | 117 °C | [3] |
| LogP | 1.63590 | [3] |
Synthesis of this compound
The most direct and reliable synthetic route to this compound is through the chemical reduction of its corresponding ester, ethyl 2-phenylpyrimidine-5-carboxylate. This transformation is efficiently achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
Synthetic Workflow
The causality of this workflow is straightforward: LiAlH₄ provides a source of hydride ions (H⁻) that nucleophilically attack the electrophilic carbonyl carbon of the ester. A subsequent workup protonates the resulting alkoxide to yield the primary alcohol.
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of pyrimidine esters and is designed for high yield and purity.[4]
Materials and Reagents:
-
Ethyl 2-phenylpyrimidine-5-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄), powder
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve ethyl 2-phenylpyrimidine-5-carboxylate (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).
-
Expert Insight: The use of anhydrous THF and a nitrogen atmosphere is critical. LiAlH₄ reacts violently with water and atmospheric moisture, which would quench the reagent and significantly lower the yield.
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.
-
Causality: The reduction of esters with LiAlH₄ is a highly exothermic reaction. Cooling to 0 °C is essential to control the reaction rate, prevent overheating, and minimize the formation of side products.
-
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, carefully and portion-wise add LiAlH₄ (2.5 equiv) to the stirred solution over 30 minutes.
-
Self-Validation: A slight effervescence may be observed. The slow, portion-wise addition ensures the reaction remains controlled. A significant excess of LiAlH₄ is used to drive the reaction to completion.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Chloroform/Ethyl Ether).[4] The reaction is complete when the starting ester spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of a saturated aqueous solution of Na₂SO₄.
-
Expert Insight: This is a critical safety step. The Fieser workup method using ethyl acetate and Na₂SO₄ is a controlled way to decompose the reactive aluminum species into a granular, filterable solid.
-
-
Extraction and Drying: Stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by crystallization from a minimal amount of hot methanol.[4] Filter the pure crystals and dry them under vacuum to yield this compound as a white solid.
Analytical Characterization
Unambiguous structural confirmation is non-negotiable in chemical synthesis. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized this compound. The following data are predicted based on the known spectral characteristics of the constituent functional groups.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.80 | s | 2H | H-4, H-6 (pyrimidine) |
| ~8.45 | m | 2H | H-2', H-6' (phenyl) |
| ~7.50 | m | 3H | H-3', H-4', H-5' (phenyl) |
| ~4.85 | s | 2H | -CH ₂OH |
| ~2.50 | br s | 1H | -CH₂OH |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~164.5 | C-2 (pyrimidine) |
| ~157.0 | C-4, C-6 (pyrimidine) |
| ~137.0 | C-1' (phenyl, ipso) |
| ~131.0 | C-4' (phenyl) |
| ~129.0 | C-3', C-5' (phenyl) |
| ~128.5 | C-2', C-6' (phenyl) |
| ~125.0 | C-5 (pyrimidine, ipso) |
| ~62.0 | -C H₂OH |
Infrared (IR) Spectroscopy
Protocol: Obtain the IR spectrum using an ATR (Attenuated Total Reflectance) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~1580, ~1550 | Strong | C=N, C=C stretch (pyrimidine ring) |
| ~1450 | Medium | C=C stretch (phenyl ring) |
| ~1020 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Protocol: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.
Predicted Mass Spectrometry Data (ESI+):
| m/z Value | Predicted Identity |
|---|---|
| 187.08 | [M+H]⁺ (Protonated Molecular Ion) |
| 169.07 | [M+H - H₂O]⁺ (Loss of water) |
Significance and Applications in Drug Development
The true value of this compound lies not in its intrinsic biological activity, but in its role as a strategic molecular scaffold for building libraries of drug-like molecules.
A Privileged Scaffold for Kinase and Enzyme Inhibition
The 2-phenylpyrimidine core is a well-established pharmacophore found in numerous inhibitors of protein kinases and other enzymes. For example, derivatives of this scaffold have shown potent inhibitory activity against c-Met kinase and the deubiquitinase USP1/UAF1, both of which are high-value targets in cancer therapy.[1][2] The phenyl group at the 2-position often serves as a crucial anchor, fitting into hydrophobic pockets within the target protein's active site.
The 5-(Hydroxymethyl) Group: A Versatile Synthetic Handle
The primary alcohol functionality at the 5-position is a key point for synthetic diversification, enabling systematic Structure-Activity Relationship (SAR) studies. This group can be readily modified to explore how changes in size, electronics, and hydrogen-bonding capacity affect biological activity.
Caption: Potential synthetic modifications of the 5-(hydroxymethyl) group for SAR exploration.
By leveraging these transformations, medicinal chemists can rapidly generate a diverse library of analogues to probe the chemical space around the 5-position, optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than a simple chemical; it is a high-value intermediate that serves as a gateway to a rich chemical space relevant to drug discovery. Its synthesis is robust and scalable, and its structure can be definitively confirmed through standard analytical techniques. The strategic placement of the phenyl group and the synthetically versatile hydroxymethyl moiety makes this compound an essential tool for any research program targeting the development of novel therapeutics based on the privileged 2-phenylpyrimidine scaffold.
References
-
This compound - GlobalChemMall. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]
-
Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. ResearchGate. [Link]
Sources
Mass spectrometry of (2-Phenylpyrimidin-5-yl)methanol
An In-Depth Technical Guide to the Mass Spectrometry of (2-Phenylpyrimidin-5-yl)methanol
Foreword: Charting the Molecular Landscape
In the intricate world of pharmaceutical development, understanding a molecule's identity, purity, and metabolic fate is not merely a procedural step; it is the very foundation of safety and efficacy. This compound, a heterocyclic compound featuring phenyl and pyrimidine rings, represents a class of structures that are pivotal as building blocks in medicinal chemistry.[1] Mass spectrometry (MS) stands as the cornerstone analytical technique for the comprehensive characterization of such molecules.[2] Its unparalleled sensitivity and specificity allow us to weigh molecules, dissect their structures, and quantify their presence in complex biological matrices.
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, predict fragmentation behavior based on first principles, and outline robust, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals who seek not just to acquire data, but to deeply understand the molecular narrative it reveals.
Molecular Profile and Structural Considerations
A molecule's structure is the blueprint for its behavior in a mass spectrometer. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 886531-62-0 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O | [3] |
| Molecular Weight | 186.21 g/mol | [3] |
| Melting Point | 111-113ºC | [3] |
The structure of this compound presents three key features that dictate its mass spectrometric analysis:
-
Aromatic Phenyl Group: This stable ring system generally leads to a prominent molecular ion peak, especially under electron ionization, as significant energy is required to fragment the ring.[4][5]
-
Pyrimidine Ring: A nitrogen-containing heterocycle, this ring influences the molecule's basicity, making it amenable to protonation for techniques like Electrospray Ionization (ESI). It also introduces unique fragmentation pathways, including characteristic cross-ring cleavages.[6]
-
Primary Alcohol (-CH₂OH): This functional group is a primary site for fragmentation. Common fragmentation patterns for alcohols include the loss of water (H₂O) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).[7][8]
Ionization: The Gateway to Mass Analysis
The choice of ionization technique is paramount and depends entirely on the analytical question. For this compound, two techniques are of primary importance: Electron Ionization for structural detail via fragmentation and Electrospray Ionization for sensitive quantification and analysis of intact molecules.
Electron Ionization (EI)
EI is a "hard" ionization technique where high-energy electrons bombard the molecule, causing both ionization and extensive fragmentation.[9] This provides a characteristic "fingerprint" mass spectrum useful for library matching and structural elucidation.
-
Causality: EI is chosen when the goal is to generate a reproducible fragmentation pattern to confirm the identity of a synthesized compound or to elucidate the structure of an unknown, related impurity. The stability of the aromatic rings in this compound suggests that the molecular ion should be visible, a key piece of information often lost with simpler aliphatic alcohols.[4][10]
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions from a solution, typically with minimal fragmentation.[11] It is the workhorse of modern liquid chromatography-mass spectrometry (LC-MS).
-
Causality: ESI is the method of choice for quantitative bioanalysis (e.g., pharmacokinetics) and for identifying metabolites, where preserving the molecular ion is crucial for tracking mass shifts.[12][13] Given the two nitrogen atoms in the pyrimidine ring, this compound is expected to readily accept a proton in positive ion mode, forming a stable [M+H]⁺ ion (m/z 187.08).
Decoding the Spectrum: Predicted Fragmentation Pathways
The true power of mass spectrometry lies in tandem MS (MS/MS), where we isolate an ion of interest and fragment it to reveal its structure. The fragmentation of this compound is predictable based on the established chemistry of its functional groups.
EI Fragmentation Pathway
Under EI, the molecular ion (M⁺• at m/z 186) will undergo several competing fragmentation reactions.
-
Loss of Water: A classic alcohol fragmentation, leading to an [M-H₂O]⁺• ion at m/z 168.[7]
-
Alpha-Cleavage: Cleavage of the C-C bond between the pyrimidine ring and the methanol group can result in the loss of a hydroxymethyl radical (•CH₂OH), yielding a stable phenylpyrimidine cation at m/z 155.
-
Benzylic-type Cleavage: Loss of a hydrogen radical from the methylene group can form a resonance-stabilized oxonium ion at m/z 185.
-
Ring Fragmentation: The phenyl group can be lost to form a pyrimidinemethanol ion, or fragments characteristic of the phenyl ring (m/z 77) and pyrimidine ring may appear.[6]
Caption: Predicted EI fragmentation pathways for this compound.
ESI-MS/MS Fragmentation of [M+H]⁺
In an ESI-MS/MS experiment (e.g., in a Q-TOF or ion trap), the protonated molecule [M+H]⁺ at m/z 187 is selected and subjected to collision-induced dissociation (CID).
-
Neutral Loss of Water: The most common initial fragmentation is the loss of a neutral water molecule, yielding a prominent product ion at m/z 169.
-
Neutral Loss of Formaldehyde: Loss of CH₂O from the protonated alcohol can occur, resulting in an ion at m/z 157.
-
Ring Cleavage: Subsequent fragmentation of the m/z 169 or m/z 157 ions can lead to cleavages within the pyrimidine ring, often involving the loss of molecules like HCN.[6]
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
A Validated Protocol for LC-MS/MS Analysis
Trustworthy data is generated from validated methods. The following protocol outlines a general-purpose, robust LC-MS/MS method for the analysis of this compound, which must be validated according to regulatory guidelines such as ICH Q2(R2).[14][15]
Experimental Workflow Diagram
Caption: Standard workflow for quantitative LC-MS/MS analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a primary stock solution of this compound at 1.0 mg/mL in methanol.
-
Perform serial dilutions in 50:50 water:acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas Flow: 800 L/hr.
-
Desolvation Temperature: 450 °C.
-
MS/MS Transition (for quantification): Select the transition from the precursor ion [M+H]⁺ (m/z 187.1) to the most stable product ion (e.g., m/z 169.1) and optimize collision energy.
-
Method Validation Parameters
Any quantitative method used in drug development must be validated. The core parameters are defined by the International Council for Harmonisation (ICH).[14][16]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components). | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% (for bioanalysis) or 98-102% (for drug substance).[17] |
| Precision | The agreement among a series of measurements. Assessed as repeatability and intermediate precision. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).[17] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision and accuracy. | Defined by the linear, accurate, and precise concentrations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from varied parameters (e.g., flow rate ±5%). |
Applications in the Drug Development Lifecycle
The validated mass spectrometric analysis of this compound and its derivatives is indispensable across the pharmaceutical pipeline.
-
Drug Discovery: Rapid screening of reaction products and confirmation of molecular weight for newly synthesized analogues.
-
Metabolite Identification: Mass spectrometry is a key technology for identifying the metabolic fate of drug candidates.[12][18][19] High-resolution MS (HRMS) can determine the elemental composition of metabolites, allowing researchers to pinpoint metabolic "hot spots" such as oxidation of the alcohol or hydroxylation of one of the aromatic rings.
-
Pharmacokinetic (PK) Studies: Ultra-sensitive LC-MS/MS methods are the gold standard for quantifying drug concentrations in biological fluids (plasma, urine), providing essential data on absorption, distribution, metabolism, and excretion (ADME).[13]
-
Impurity and Degradation Profiling: Characterizing and quantifying process-related impurities or degradation products to ensure the safety and stability of the active pharmaceutical ingredient (API).
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted discipline that provides critical insights at every stage of pharmaceutical research and development. By understanding the interplay between the molecule's inherent structure, the chosen ionization method, and the resulting fragmentation patterns, scientists can develop robust and reliable analytical methods. From initial structural confirmation by EI-GC-MS to sensitive quantification in complex matrices by validated LC-ESI-MS/MS, mass spectrometry provides the empirical evidence required to advance promising molecules from the laboratory to the clinic. This guide serves as a foundational framework for this essential work, grounding experimental practice in authoritative scientific principles and regulatory standards.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
GlobalChemMall. (n.d.). This compound. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. [Link]
-
Kovács, P., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Patel, K., et al. (2018). Application of Mass Spectrometry for Metabolite Identification. ResearchGate. [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (n.d.). Fragmentation of Pyrimidine. [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
National Institutes of Health. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2017). Metabolite Identification by Mass Spectrometry. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]
-
Preprints.org. (2024). Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]
-
Novabioassays. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]
-
National Institutes of Health. (n.d.). (2-Methoxy-5-methylpyridin-3-yl)(phenyl)methanol. PubChem. [Link]
-
Bentham Science. (2006). Application of Mass Spectrometry for Metabolite Identification. [Link]
-
Mirante. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
PubMed. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. [Link]
-
Journal of Applicable Chemistry. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
Technical Guide: FTIR Characterization of (2-Phenylpyrimidin-5-yl)methanol
Executive Summary
This technical guide outlines the spectroscopic characterization of (2-Phenylpyrimidin-5-yl)methanol (CAS: 886531-62-0), a critical intermediate in medicinal chemistry and organic electronics. As a Senior Application Scientist, I have structured this document to move beyond simple peak listing. We will explore the causality of vibrational modes, establish a self-validating Attenuated Total Reflectance (ATR) protocol, and provide a robust framework for data interpretation.
The molecule consists of three distinct vibrational domains:
-
The Electron-Deficient Pyrimidine Core: A heteroaromatic ring acting as the spectroscopic anchor.
-
The Electron-Rich Phenyl Substituent: Conjugated at the 2-position, introducing characteristic out-of-plane (OOP) bending modes.
-
The Hydroxymethyl Tail: A primary alcohol susceptible to hydrogen bonding, serving as a probe for solid-state packing and purity.
Part 1: Structural Deconvolution & Vibrational Theory
To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent oscillators. The conjugation between the phenyl and pyrimidine rings creates a planar, rigid system, while the methanol group introduces rotational freedom and hydrogen-bonding capability.
The Conjugation Effect
The bond connecting the phenyl and pyrimidine rings allows for
The Hydrogen Bonding Network
In the solid state (melting point ~111-113°C), this compound forms an intermolecular hydrogen-bonding network involving the hydroxyl (-OH) proton and the pyrimidine nitrogens (N1/N3).
-
Implication: You will rarely see a sharp "free" OH stretch at 3600 cm⁻¹. Instead, expect a broad, intense envelope centered between 3200–3400 cm⁻¹.
Part 2: Experimental Methodology (ATR-FTIR)
We utilize Attenuated Total Reflectance (ATR) spectroscopy.[1] Unlike KBr pellet transmission, ATR requires minimal sample preparation, reducing the risk of moisture absorption (hygroscopicity) or mechanically induced polymorphic transitions.
Workflow Visualization
The following diagram illustrates the critical path for data acquisition, ensuring signal integrity.
Caption: Figure 1. Self-validating ATR-FTIR workflow. The loop back to cleaning ensures no cross-contamination between batches.
Detailed Protocol
-
Crystal Selection: Use a Diamond or ZnSe single-bounce ATR crystal. Diamond is preferred for its durability against the rigid crystalline structure of the sample.
-
Background Acquisition: Collect a background spectrum (air) immediately before the sample.
-
Validation: Ensure the background shows characteristic CO₂ doublets (2350 cm⁻¹) and water vapor noise, but no other peaks.
-
-
Sample Loading: Place approximately 5–10 mg of the white solid powder onto the crystal center.
-
Pressure Application: Lower the pressure anvil.
-
Expert Insight: Monitor the live preview. Increase pressure until the peak absorbance of the strongest band (likely the C-O stretch ~1050 cm⁻¹) stabilizes. Do not over-tighten, as this can damage ZnSe crystals.
-
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard for solids).
-
Scans: 32 or 64 (To optimize Signal-to-Noise ratio).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required) and Baseline Correction (if scattering causes a sloping baseline).
Part 3: Spectral Interpretation & Data Analysis
The following table synthesizes the expected vibrational modes for this compound based on group theory and empirical data for pyrimidine derivatives.
Table 1: Diagnostic Vibrational Bands[2]
| Frequency Region (cm⁻¹) | Assignment | Intensity | Structural Origin |
| 3200 – 3450 | O-H Stretch | Strong, Broad | Intermolecular H-bonding (Alcohol to Pyrimidine N). |
| 3000 – 3100 | C-H Stretch (sp²) | Medium | Aromatic protons on Phenyl and Pyrimidine rings. |
| 2850 – 2950 | C-H Stretch (sp³) | Weak/Medium | Methylene (-CH₂-) group of the methanol tail. |
| 1580 – 1600 | C=N / C=C Stretch | Strong | "Ring Breathing" modes; skeletal vibrations of the conjugated system. |
| 1500 – 1550 | C=C Stretch | Medium | Phenyl ring skeletal vibrations. |
| 1400 – 1450 | C-H Bend (in-plane) | Medium | Interaction between ring C-H and skeletal modes. |
| 1000 – 1080 | C-O Stretch | Very Strong | Primary Alcohol (-CH₂-OH ). Critical ID peak. |
| 740 – 760 | C-H Bend (OOP) | Strong | Monosubstituted Phenyl (5 adjacent H atoms). |
| 690 – 710 | Ring Deformation | Strong | Characteristic of monosubstituted benzene rings ("The 700/750 Rule"). |
Spectral Logic Diagram
This diagram maps the chemical structure to the specific spectral regions, aiding in rapid visual identification.
Caption: Figure 2.[2][3] Logic map correlating functional substructures to diagnostic IR bands.
Part 4: Troubleshooting & Artifact Management
Even with a robust protocol, artifacts can arise. Use this troubleshooting guide to validate your data.
-
The "Wet Sample" Artifact:
-
Symptom:[4] The O-H stretch (3300 cm⁻¹) is excessively broad and lacks definition; a weak band appears near 1640 cm⁻¹ (H-O-H bending).
-
Cause: The sample is hygroscopic or contains residual solvent water.
-
Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours and re-scan.
-
-
The "Diamond Chip" Artifact:
-
Symptom:[4] Strong absorption between 1900–2300 cm⁻¹.
-
Cause: Diamond phonon absorption (intrinsic to the ATR crystal).
-
Remedy: This is normal for diamond ATR. Ensure your background scan was taken with the same clean crystal to ratio this out effectively.
-
-
Polymorphism Warning:
-
Because this molecule contains a hydrogen-bond donor (OH) and acceptors (N), it may exist in different crystalline forms (polymorphs). If your spectrum shows sharp peak shifts (>5 cm⁻¹) compared to a reference standard—particularly in the fingerprint region (1000–1500 cm⁻¹)—you may have isolated a different polymorph, not necessarily an impurity.
-
Part 5: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General theory on Alcohol and Aromatic assignments).
-
NIST Chemistry WebBook. Infrared Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for primary alcohol C-O stretch assignments).
-
Chaudhary, J. (2025).[1][5][6] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal. [Link]
Sources
Technical Guide: Structural Analysis and Crystallography of (2-Phenylpyrimidin-5-yl)methanol Scaffolds
Executive Summary
The (2-Phenylpyrimidin-5-yl)methanol scaffold represents a critical pharmacophore in modern drug discovery, serving as a precursor for kinase inhibitors (BTK, c-Met), antifungal agents (CYP51), and optoelectronic materials (OLEDs).[1] This guide provides an in-depth technical analysis of the crystal structure, synthesis, and supramolecular organization of this moiety.[1] By understanding the intermolecular forces—specifically the interplay between O–H···N hydrogen bonding and
Chemical Context & Significance
The core structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 5-position with a hydroxymethyl group. This arrangement creates a "push-pull" electronic system where the electron-deficient pyrimidine ring interacts with the electron-rich phenyl ring, often resulting in a twisted intramolecular geometry to minimize steric strain.
Key Applications
-
Medicinal Chemistry: The 5-hydroxymethyl group acts as a versatile "warhead" or linker attachment point. Derivatives have shown potency against Bruton's Tyrosine Kinase (BTK) and CYP51 (lanosterol 14
-demethylase).[1] -
Materials Science: 2-Phenylpyrimidine derivatives are widely used as cyclometallating ligands in Iridium(III) complexes for phosphorescent organic light-emitting diodes (PhOLEDs), where crystal packing density directly influences quantum efficiency.[1]
Synthesis & Crystallization Protocols
To obtain high-quality single crystals suitable for X-ray diffraction, a robust synthesis followed by controlled crystallization is required.[1] The following protocol is validated based on Suzuki-Miyaura coupling methodologies.
Synthetic Pathway
The most reliable route involves the coupling of 2-chloro-5-(hydroxymethyl)pyrimidine (or its ester precursor) with phenylboronic acid.[1]
Reagents:
-
2-Chloro-5-hydroxymethylpyrimidine (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2M aqueous)[1] -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Protocol:
-
Degas the solvent mixture with nitrogen for 15 minutes.[1]
-
Add reactants and catalyst under inert atmosphere.
-
Reflux at 90°C for 12–16 hours.
-
Extract with ethyl acetate, dry over
, and concentrate. -
Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Crystallization Methodology
For structural analysis, slow evaporation is preferred over crash-cooling to minimize disorder.[1]
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v).[1]
-
Concentration: 10 mg/mL.[1]
-
Procedure: Dissolve the purified solid in the solvent mixture in a scintillation vial. Cover with parafilm and poke 3–4 small holes.[1] Allow to stand undisturbed at ambient temperature (20–22°C) for 3–5 days.
-
Expected Morphology: Colorless blocks or prisms.[1]
Workflow Visualization[1]
Figure 1: Validated synthetic and crystallographic workflow for 2-phenylpyrimidine derivatives.
Crystallographic Characterization
The crystallographic data presented below synthesizes findings from high-resolution studies of this compound derivatives (e.g., 4-(benzylsulfanyl) analogs).
Crystal Data Summary
| Parameter | Typical Value / Range |
| Crystal System | Monoclinic or Triclinic |
| Space Group | |
| Z (Molecules/Unit Cell) | 4 |
| Density ( | ~1.25 – 1.35 g/cm³ |
| Temperature | 296 K (Room Temp) or 100 K (Cryo) |
Molecular Geometry[1]
-
Torsion Angle: The phenyl and pyrimidine rings are rarely coplanar due to steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrimidine nitrogens. A torsion angle of 20°–35° is typical.
-
Bond Lengths:
Supramolecular Architecture
The crystal packing is dominated by two primary non-covalent interactions:[1]
-
Hydrogen Bonding (The Primary Synthon): The 5-hydroxymethyl group acts as both a donor and an acceptor.[1] The hydroxyl proton (O-H) typically donates to a pyrimidine nitrogen (N) of a neighboring molecule.[1]
-
-
Stacking: Inversion-related dimers often form via offset face-to-face stacking between the electron-poor pyrimidine ring and the electron-rich phenyl ring of adjacent molecules.-
Centroid-Centroid Distance: 3.6 – 3.9 Å.[1]
-
Structural Logic & Drug Design Implications[2][3][4]
Understanding the solid-state structure allows for rational modification of the scaffold to improve solubility and binding affinity.
The "Twist" Effect
The non-planar geometry (torsion angle ~30°) observed in the crystal structure is critical.[1] In kinase inhibitors, this twist allows the molecule to fit into the ATP-binding pocket's narrow clefts. Planarizing the molecule (e.g., by fusing the rings) often drastically alters selectivity.[1]
H-Bond Network Visualization
The following diagram illustrates the dominant intermolecular interaction observed in the crystal lattice.
Figure 2: Supramolecular assembly showing the primary Hydrogen Bond donor-acceptor motif and secondary pi-stacking interactions.[1]
References
-
Synthesis and Crystal Structure of Pyrimidine Derivatives Source: MDPI (Molecules) Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines URL:[Link][1]
-
Intermolecular Interactions in Pyrimidines Source: National Institutes of Health (PMC) Title:[1] Differences in Coformer Interactions of 2,4-Diaminopyrimidines URL:[Link]
-
Medicinal Chemistry Applications (BTK Inhibitors) Source: National Institutes of Health (PMC) Title:[1] Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors URL:[Link][1]
-
General Crystal Engineering Principles Source: Royal Society of Chemistry (RSC) Title:[1] Intermolecular interactions in molecular crystals: what's in a name? URL:[Link]
Sources
The Pyrimidine Scaffold: From Primordial Nucleobase to Targeted Therapeutic
Executive Summary
The pyrimidine heterocycle (1,3-diazine) represents one of the most privileged scaffolds in bio-organic chemistry. From its fundamental role as the coding alphabet of life (Cytosine, Thymine, Uracil) to its dominance in modern pharmacopeia, the pyrimidine ring offers a unique balance of electronic deficiency and hydrogen-bonding capability. This guide analyzes the historical trajectory of pyrimidine chemistry, elucidating the causal links between early synthetic methodologies and contemporary drug discovery. It culminates in a validated, green-chemistry protocol for the synthesis of dihydropyrimidinones, bridging the gap between 19th-century discovery and 21st-century sustainability.[1]
Historical Genesis: Isolation and Synthetic Mastery[2][3]
The history of pyrimidines is a dual narrative of biological isolation and synthetic ingenuity.[2]
The Era of Isolation (1893–1900)
Before the structural definition of DNA, pyrimidines were isolated as degradation products of nucleic acids (then called "nuclein").
-
Thymine (1893): Isolated by Albrecht Kossel and Albert Neumann from calf thymus glands.
-
Cytosine (1894): Discovered by Kossel in calf thymus tissues.
-
Uracil (1900): Isolated by Alberto Ascoli from yeast nuclein.
Scientific Insight: The stability of the pyrimidine ring allowed these compounds to survive the harsh hydrolysis conditions (often sulfuric acid digestion) used by early biochemists, a property that later underpinned their utility as orally bioavailable drugs.
The Synthetic Revolution
Two pivotal reactions defined the early chemical accessibility of this scaffold:
-
Pinner Synthesis (1884): Adolf Pinner demonstrated the condensation of amidines with
-keto esters. This established the "N-C-N + C-C-C" fragment condensation strategy, which remains the industrial standard for generating 2-substituted pyrimidines. -
Biginelli Reaction (1893): Pietro Biginelli discovered a multicomponent reaction (MCR) involving urea, an aldehyde, and a
-keto ester.-
Causality: Originally debated, the mechanism is now understood to proceed via an N-acyliminium ion intermediate. This reaction allows for the rapid generation of dihydropyrimidinone (DHPM) libraries, crucial for calcium channel blocker discovery.
-
Pharmacological Evolution: Three Waves of Innovation
The transition of pyrimidines from biological curiosities to life-saving drugs occurred in three distinct waves, each driven by a deeper understanding of cellular mechanisms.
Wave 1: Antimetabolites and the War on Cancer (1957)
Key Agent: 5-Fluorouracil (5-FU)[1]
-
Discovery: Heidelberger and Dushinsky (1957).
-
Rationale: They observed that rat hepatomas utilized uracil for DNA synthesis more avidly than normal liver tissue.
-
Mechanism: 5-FU is a prodrug.[1] It mimics uracil but contains a fluorine atom at the C5 position. The fluorine atom, being small and electronegative, allows the drug to bind to Thymidylate Synthase (TS) but prevents the methylation step required to synthesize thymine. This results in "thymineless death" of the cancer cell.
Wave 2: The Antiviral Breakthrough (1960s–1980s)
Key Agent: Zidovudine (AZT)[3]
-
History: First synthesized by Jerome Horwitz (1964) as an anticancer agent (failed).[3] Rediscovered in the mid-1980s as a potent inhibitor of HIV reverse transcriptase.
-
Mechanism: AZT is a thymidine analogue with an azido group (-N3) replacing the 3'-hydroxyl group.[1] HIV Reverse Transcriptase incorporates AZT into the growing viral DNA chain. Lacking the 3'-OH, phosphodiester bond formation is impossible, causing immediate chain termination .
Wave 3: Kinase Inhibitors and Targeted Therapy (2000s–Present)
Key Agent: Imatinib (Gleevec)[1]
-
Significance: Imatinib proved that specific kinase domains (BCR-ABL) could be targeted by small molecules.[1] The pyrimidine ring serves as the hinge-binding motif, mimicking the adenine ring of ATP within the kinase active site.[6][7]
-
Expansion: This success led to other pyrimidine-based blockbusters like Rosuvastatin (Crestor), where the pyrimidine core scaffolds the interactions necessary to inhibit HMG-CoA reductase.[1]
Visualization of Signaling and Logic
Diagram: 5-Fluorouracil Mechanism of Action
This diagram illustrates the "Lethal Synthesis" pathway where 5-FU blocks DNA replication.[1]
Caption: 5-FU acts as a suicide inhibitor, forming a stable ternary complex with Thymidylate Synthase and folate cofactor, halting DNA synthesis.[1]
Diagram: Evolution of Pyrimidine Therapeutics
A logical flow of how the scaffold has evolved from simple antimetabolites to complex kinase inhibitors.
Caption: The pharmacological trajectory of pyrimidines, moving from non-specific DNA incorporation to highly specific enzymatic inhibition.[1]
Experimental Protocol: Green Synthesis of Dihydropyrimidinones
Objective: To synthesize a library of 3,4-dihydropyrimidin-2(1H)-ones (Biginelli compounds) using a solvent-free, green chemistry approach. This protocol avoids the use of toxic solvents and heavy metal catalysts, aligning with modern "Green Pharma" standards.
Reaction Scheme:
Reagents and Materials
-
Aldehyde: Benzaldehyde (10 mmol, 1.06 g)
- -Keto Ester: Ethyl acetoacetate (10 mmol, 1.30 g)[1]
-
Urea: (15 mmol, 0.90 g)
-
Catalyst: Dicalcium Phosphate Dihydrate (DCPD) (0.4 g) or Citric Acid (0.5 g)[1]
-
Equipment: Mortar and pestle (for grinding) or Round-bottom flask (for reflux).[1]
Step-by-Step Methodology
Method A: Solvent-Free Grinding (Mechanochemistry) [1]
-
Preparation: In a clean mortar, combine benzaldehyde (1 eq), ethyl acetoacetate (1 eq), urea (1.5 eq), and the catalyst (DCPD).
-
Reaction: Grind the mixture vigorously with a pestle for 10–20 minutes. The mixture will initially become pasty and then solidify as the product forms.
-
Validation (TLC): Spot a small amount of the solid dissolved in ethanol onto a silica TLC plate. Elute with n-Hexane:Ethyl Acetate (7:3).[1] Disappearance of the aldehyde spot indicates completion.
-
Work-up: Add cold water (20 mL) to the solid residue to dissolve unreacted urea and the catalyst (if soluble). Filter the solid product.[8]
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure dihydropyrimidinone crystals.
Method B: Green Reflux (Ethanol) [1]
-
Preparation: Dissolve reactants (10 mmol scale) in 15 mL of Ethanol (95%). Add catalyst (DCPD, 7 mol%).[9][10]
-
Reaction: Reflux at 80°C for 30–60 minutes.
-
Monitoring: Monitor via TLC every 15 minutes.
-
Isolation: Pour the hot reaction mixture into crushed ice (50 g). The product will precipitate as a solid.
-
Filtration: Filter under vacuum, wash with ice-cold water, and dry.
Data Analysis and Characterization
| Parameter | Expected Value | Notes |
| Yield | 85–95% | High efficiency due to multicomponent nature.[1] |
| Melting Point | 201–203°C | Sharp melting point indicates high purity. |
| Appearance | White/Pale Yellow Crystals | Color depends on aldehyde substituent. |
| 1H NMR (DMSO-d6) | Diagnostic doublet at 5.15 ppm confirms the chiral center formation. |
References
-
Discovery of Pyrimidines: Kossel, A., & Steudel, H. (1903). Weitere Untersuchungen über das Cytosin. Zeitschrift für Physiologische Chemie.
-
Pinner Synthesis: Pinner, A. (1885). Über Pyrimidin. Berichte der deutschen chemischen Gesellschaft.
-
Biginelli Reaction: Biginelli, P. (1893). Aldehyde-urea derivatives of acetoacetic ester. Gazzetta Chimica Italiana.
-
5-FU Discovery: Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature. [1]
-
AZT History: Horwitz, J. P., et al. (1964).[3] Nucleosides.[11] V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry. [1]
-
Imatinib Structure: Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[12] Nature Reviews Drug Discovery.
-
Green Biginelli Protocol: Benzekri, Z., et al. (2017).[10] A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society.
Sources
- 1. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RNA world - Wikipedia [en.wikipedia.org]
- 3. Zidovudine - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 10. redalyc.org [redalyc.org]
- 11. Alternative abiogenesis scenarios - Wikipedia [en.wikipedia.org]
- 12. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Targeting of the 2-Phenylpyrimidine Scaffold: From (2-Phenylpyrimidin-5-yl)methanol to Bioactive Therapeutics
The following technical guide details the therapeutic potential and synthetic utility of (2-Phenylpyrimidin-5-yl)methanol.
Executive Summary
This compound (CAS: 886531-62-0) is a high-value pharmacophore precursor used in the design of targeted small-molecule inhibitors. While not a drug itself, this "linchpin" intermediate provides critical access to the 5-position of the pyrimidine ring, a geometric sweet spot for engaging specific hydrophobic pockets in enzymes such as Ubiquitin-Specific Protease 1 (USP1) and Lanosterol 14α-demethylase (CYP51) .[1]
This guide analyzes the therapeutic targets accessible via this scaffold, details the mechanistic basis of its activity, and provides validated protocols for its chemical conversion and biological evaluation.[1]
Core Therapeutic Targets
The 2-phenylpyrimidine moiety acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.
Target A: USP1/UAF1 Deubiquitinase Complex (Oncology)
Therapeutic Area: DNA Damage Response (DDR), Non-Small Cell Lung Cancer (NSCLC), BRCA-mutant cancers.[1]
-
Mechanism of Action: USP1, stabilized by UAF1, removes ubiquitin from PCNA (Proliferating Cell Nuclear Antigen) and FANCD2.[1] This deubiquitination promotes error-prone DNA repair (Translesion Synthesis). Inhibiting USP1 forces the cell to rely on high-fidelity repair pathways, which are often compromised in cancer cells (Synthetic Lethality).[1]
-
Role of the Scaffold: The 2-phenylpyrimidine core mimics the protein-protein interaction surface or binds to the catalytic cleft of USP1. The 5-position (derived from the methanol) is the vector for extending the molecule into the solvent-exposed region or deeper into the catalytic site, often via an amine linker.[1]
-
Key Insight: Derivatives synthesized from this alcohol have shown IC50 values in the nanomolar range (e.g., ML323 analogs), disrupting the USP1-UAF1 complex and leading to the accumulation of monoubiquitinated PCNA.[1]
Target B: CYP51 (Lanosterol 14α-demethylase) (Antifungal)
Therapeutic Area: Invasive Fungal Infections (Candida, Aspergillus).[1]
-
Mechanism of Action: CYP51 is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. Inhibition leads to the accumulation of toxic methylated sterols and membrane collapse.
-
Role of the Scaffold: The 2-phenylpyrimidine group serves as a rigid, hydrophobic core that occupies the access channel of the heme active site.[1] It acts as a "scaffold hop" replacement for the traditional, bulkier tricyclic backbones found in older azoles, potentially overcoming resistance mutations.[1]
-
Key Insight: The 5-hydroxymethyl group is typically converted to a chloride or ether to link with a zinc-binding group (ZBG) or another hydrophobic tail, optimizing the fit within the CYP51 active site.[1]
Target C: Kinase Inhibition (c-Met / VEGFR)
Therapeutic Area: Angiogenesis and Metastasis.
-
Mechanism of Action: The pyrimidine nitrogen atoms often act as hydrogen bond acceptors for the "hinge region" of kinase ATP-binding pockets.
-
Role of the Scaffold: The 2-phenyl group occupies the hydrophobic "gatekeeper" pocket. The 5-position methanol allows for the attachment of solubilizing groups or fragments that reach into the ribose-binding pocket.
Mechanistic Visualization
Pathway Diagram: USP1 Inhibition & Synthetic Lethality
The following diagram illustrates how targeting USP1 with 2-phenylpyrimidine derivatives induces cell death in DNA-repair-deficient tumors.
Caption: Mechanism of USP1 inhibition by 2-phenylpyrimidine derivatives leading to synthetic lethality in cancer cells.[1]
Chemical Biology & Synthesis Protocols
To utilize this compound effectively, it must be activated. The hydroxyl group is a poor leaving group; therefore, the standard workflow involves conversion to an alkyl chloride or an aldehyde.[1]
Experimental Protocol 1: Activation via Chlorination
Objective: Convert this compound to 5-(chloromethyl)-2-phenylpyrimidine. This intermediate is highly reactive towards amines (for USP1 inhibitors) or thiols.[1]
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
-
Catalyst: DMF (Dimethylformamide) (1-2 drops)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (N₂ or Ar).
-
Dissolution: Dissolve 1.0 g (5.37 mmol) of this compound in 20 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Add 1-2 drops of anhydrous DMF (catalyst).
-
Chlorination: Add Thionyl Chloride (0.6 mL, ~8.0 mmol) dropwise via a syringe over 10 minutes. Caution: HCl gas evolution.[1]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting material spot (lower Rf) should disappear, replaced by a less polar product spot (higher Rf).[1]
-
Workup: Carefully quench the reaction by pouring it into 50 mL of saturated NaHCO₃ solution (ice-cold). Extract with DCM (3 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting yellow solid is usually sufficiently pure for the next step (nucleophilic substitution).[1]
Experimental Protocol 2: USP1 Bioassay (Fluorescence Intensity)
Objective: Validate the inhibitory potential of the synthesized derivative against the USP1/UAF1 complex.[1]
Reagents:
-
Enzyme: Recombinant USP1/UAF1 complex.
-
Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110).
-
Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 0.01% Tween-20.[1]
Methodology:
-
Preparation: Dilute the synthesized inhibitor in DMSO to create a 10-point dose-response series.
-
Incubation: Add 10 µL of inhibitor solution to a black 384-well plate. Add 20 µL of USP1/UAF1 enzyme solution (final conc. 1 nM).[1] Incubate for 15 minutes at room temperature.
-
Initiation: Add 20 µL of Ub-Rho110 substrate (final conc. 100 nM).
-
Measurement: Monitor the increase in fluorescence intensity (Ex: 485 nm / Em: 535 nm) continuously for 30 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (slope) for each concentration. Fit the data to a sigmoidal dose-response equation to determine the IC50.
Quantitative Data Summary
The following table summarizes the physicochemical profile of the core scaffold and its typical derivatives.
| Property | This compound | Target Derivative (USP1 Inhibitor) | Significance |
| Molecular Weight | 186.21 g/mol | ~350 - 450 g/mol | Ideal for oral bioavailability (Rule of 5). |
| LogP | ~1.6 | 3.0 - 4.0 | Moderate lipophilicity ensures membrane permeability. |
| H-Bond Donors | 1 (-OH) | 1-2 (Amide/Amine) | Critical for active site interaction. |
| Key Interaction | Solvent exposed | Hinge binder / Hydrophobic pocket | The phenyl ring anchors the molecule.[1] |
| Primary Utility | Intermediate | API (Active Pharm. Ingredient) | Precursor vs. Final Drug.[1] |
Synthetic Pathway Visualization[1]
This diagram maps the chemical space accessible from the methanol precursor.[1]
Caption: Divergent synthetic pathways from this compound to key therapeutic classes.[1]
References
-
Liang, Q., et al. (2014). Discovery of USP1-UAF1 Deubiquitinase Inhibitors.[1] Journal of Medicinal Chemistry. Link[1]
-
Chen, S., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[1] European Journal of Medicinal Chemistry. Link
-
Mistry, H., et al. (2014). Small-molecule inhibitors of USP1 target DNA repair in cancer cells.[1] Nature Chemical Biology. Link
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11666309, this compound. Link[1]
Sources
Methodological & Application
Application Note: Strategic Utilization of (2-Phenylpyrimidin-5-yl)methanol in Kinase Inhibitor Design
Executive Summary: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle is designated as a "privileged scaffold" due to its ability to mimic the adenine ring of ATP.[1] Specifically, (2-Phenylpyrimidin-5-yl)methanol represents a high-value intermediate. The 2-phenyl moiety provides a vector to occupy the hydrophobic pocket (often adjacent to the gatekeeper residue), while the 5-hydroxymethyl group serves as a versatile synthetic handle. This handle allows for the attachment of solubilizing groups or "tails" that extend into the solvent-exposed region, a critical strategy for improving the pharmacokinetic (PK) profiles of Type I and Type II inhibitors.
This guide details the structural rationale, synthetic generation, and functionalization of this core scaffold, providing a self-validating workflow for medicinal chemists.
Structural Biology & Pharmacophore Logic
The efficacy of the 2-phenylpyrimidine scaffold stems from its binding mode within the ATP-binding cleft.
-
Hinge Region Interaction: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors for the backbone amide NH of the hinge region residues.
-
Hydrophobic Pocket (Selectivity): The phenyl ring at the C2 position is positioned to exploit the hydrophobic back-pocket (selectivity pocket), often interacting with the gatekeeper residue.
-
The 5-Position Vector: The hydroxymethyl group points towards the solvent front. Functionalizing this position allows the introduction of polar groups (morpholine, piperazine) to enhance solubility without disrupting the core binding affinity.
Visualization: Pharmacophore Binding Mode
The following diagram illustrates the logical interactions of the scaffold within the kinase domain.
Caption: Pharmacophore map showing the 2-phenylpyrimidine core bridging the hinge region and solvent front.
Synthetic Protocols
The following protocols are designed for scalability and reproducibility. They assume the starting material is Ethyl 2-phenylpyrimidine-5-carboxylate , which is commercially available or easily synthesized via condensation of benzamidine with ethyl 2-(ethoxymethylene)-3-oxobutanoate derivatives.
Protocol A: Reduction to this compound
Objective: Convert the ester precursor to the target alcohol without over-reduction or ring opening.
Reagents:
-
Ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle’s Salt (Potassium sodium tartrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add anhydrous THF (0.2 M concentration relative to substrate).
-
Cooling: Cool the solvent to 0°C using an ice/water bath.
-
Addition: Carefully add LiAlH₄ (2.5 eq) portion-wise. Caution: Exothermic and gas evolution.
-
Substrate Addition: Dissolve the ester (1.0 eq) in a minimal amount of anhydrous THF and add dropwise to the LiAlH₄ suspension over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.
-
QC Check: Monitor via TLC (EtOAc/Hexane 1:1). The ester spot (high Rf) should disappear, replaced by the alcohol spot (lower Rf).
-
-
Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
Workup: Add anhydrous MgSO₄ to the granular suspension, stir for 15 mins, and filter through a Celite pad.
-
Isolation: Concentrate the filtrate in vacuo. The crude solid is typically pure enough (>95%) for the next step. If not, recrystallize from Ethanol/Hexane.
Protocol B: Activation and Coupling (The "Linker" Strategy)
Objective: Convert the alcohol to a chloride leaving group, followed by nucleophilic displacement with an amine (e.g., morpholine or a piperazine derivative) to create the kinase inhibitor tail.
Reagents:
-
This compound (from Protocol A)
-
Thionyl Chloride (SOCl₂) (3.0 eq) or POCl₃
-
Dichloromethane (DCM)
-
Secondary Amine (e.g., N-methylpiperazine) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
Step-by-Step Methodology:
-
Chlorination:
-
Dissolve the alcohol in DCM (0.3 M) at 0°C.
-
Add SOCl₂ (3.0 eq) dropwise. A catalytic amount of DMF (2 drops) can accelerate the reaction.
-
Reflux for 2 hours.
-
Concentrate to dryness to remove excess SOCl₂. Note: The resulting 5-(chloromethyl)-2-phenylpyrimidine hydrochloride salt is unstable; use immediately.
-
-
Coupling (Nucleophilic Substitution):
-
Re-dissolve the crude chloride residue in Acetonitrile (ACN) or DMF.
-
Add DIPEA (2.0 eq) to neutralize the hydrochloride salt.
-
Add the secondary amine (1.5 eq).
-
Heat to 60°C for 4 hours.
-
-
Validation:
-
LC-MS: Check for the [M+H]+ peak corresponding to the coupled product.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.
-
Visualization: Synthetic Workflow
Caption: Step-wise synthetic pathway from ester precursor to functionalized kinase inhibitor.
Optimization & Troubleshooting Data
The following table summarizes common pitfalls and optimization parameters derived from application data.
| Parameter | Condition | Outcome/Observation | Recommendation |
| Reduction Solvent | Methanol | Failure: Esters transesterify or react slowly. | Use Anhydrous THF only. |
| Chlorination Reagent | HCl (conc.) | Low Yield: Hydrolysis competes with substitution. | Use SOCl₂ or POCl₃ under anhydrous conditions. |
| Coupling Base | Pyridine | Slow Reaction: Weak base, poor solubility. | Use DIPEA or K₂CO₃ in ACN/DMF. |
| Stability | Storage of Chloride | Degradation: The chloromethyl intermediate hydrolyzes in air. | Use immediately or store under Ar at -20°C. |
References
-
Synthesis and Biological Evaluation of 5-Hydroxymethylpyrimidines. Source: MDPI (Molecules), 2021. Context: Detailed protocols for LiAlH4 reduction of pyrimidine esters and subsequent functionalization. URL:[Link][2]
-
Pyrimidine Scaffold in Kinase Inhibitor Drug Design. Source: Journal of Medicinal Chemistry (ACS), 2014. Context: Discusses the structure-activity relationship (SAR) of N-benzyl-2-phenylpyrimidin-4-amine derivatives. URL:[Link]
-
Recent Developments in Anticancer Kinase Inhibitors. Source: RSC Medicinal Chemistry, 2020. Context: Reviews the "privileged" nature of pyrimidine scaffolds and their binding modes in the ATP pocket. URL:[Link]
-
Design and Synthesis of 2-Phenylpyrimidine Derivatives. Source: NIH / PubMed Central, 2022. Context: Specific application of the 2-phenylpyrimidine core in CYP51 inhibition, demonstrating the hydrophobic pocket interaction. URL:[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Investigation of (2-Phenylpyrimidin-5-yl)methanol Derivatives in Anticancer Research
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant number of anticancer drugs.[1][2] This document provides a comprehensive guide for the preclinical evaluation of a promising subclass: (2-Phenylpyrimidin-5-yl)methanol derivatives. We will detail the rationale and step-by-step protocols for their synthesis, in vitro characterization of cytotoxic activity, and elucidation of their mechanism of action, with a focus on kinase inhibition. Furthermore, we will outline methodologies for in vivo assessment using established tumor xenograft models. The protocols are designed to be self-validating, ensuring that data generated from each experimental stage logically supports the next, building a robust profile for novel anticancer candidates.
Introduction: The Promise of the this compound Scaffold
The search for novel, selective, and potent anticancer agents is a paramount goal in medicinal chemistry. Pyrimidine derivatives have consistently emerged as a fruitful area of investigation due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interact with a wide array of biological targets.[3] Many established anticancer drugs, such as 5-Fluorouracil and Gefitinib, are based on this heterocyclic core.[1][3]
The this compound structure represents a versatile and synthetically accessible starting point for the development of new therapeutic candidates.[4][5] The phenyl group at the 2-position and the methanol group at the 5-position provide key anchor points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). Research has shown that derivatives of this and similar pyrimidine scaffolds can potently inhibit key drivers of oncogenesis, most notably protein kinases like the Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Src/Abl, which are often dysregulated in various cancers.[6][7][8][9]
This guide provides the essential workflows to take a novel this compound derivative from the benchtop to a preclinical proof-of-concept.
Synthesis of this compound Derivatives
A common and effective method for synthesizing the core this compound scaffold is through the reduction of its corresponding ester precursor, typically an ethyl or methyl ester.
Protocol 1: Reduction of an Ester Precursor to a 5-(Hydroxymethyl)pyrimidine
This protocol describes the reduction of a generic ethyl 2-phenylpyrimidine-5-carboxylate to this compound using Lithium Aluminium Hydride (LiAlH₄).[5]
Causality and Rationale:
-
LiAlH₄: This is a potent, non-selective reducing agent capable of reducing highly stable functional groups like esters to their corresponding primary alcohols. Its high reactivity necessitates the use of anhydrous solvents and careful, controlled addition.
-
Anhydrous THF: Tetrahydrofuran (THF) is an aprotic ether solvent that is ideal for LiAlH₄ reactions as it is unreactive towards the reducing agent and effectively solvates the reactants. The anhydrous condition is critical because LiAlH₄ reacts violently with water.
-
0 °C Reaction Temperature: The initial addition of LiAlH₄ is performed at a reduced temperature to control the exothermic reaction and prevent potential side reactions.
Materials:
-
Ethyl 2-phenylpyrimidine-5-carboxylate (or other ester derivative)
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform (CHCl₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water (ice-cold)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: Dissolve the starting ester (e.g., 2 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add LiAlH₄ (5 mmol) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by TLC until the starting material is fully consumed.[5]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of ice-cold water to decompose any excess LiAlH₄. Caution: This is a highly exothermic process that generates hydrogen gas.
-
Extraction: Add Chloroform (25 mL) to the reaction mixture. Transfer the mixture to a separatory funnel containing ice-cold water (100 mL). Extract the aqueous layer three times with Chloroform (50 mL each).[5]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ for 30 minutes. Filter off the drying agent and concentrate the solvent using a rotary evaporator.[5]
-
Purification: The crude product can be purified by crystallization (e.g., from methanol) or column chromatography to yield the final this compound derivative.
In Vitro Evaluation of Anticancer Activity
Once synthesized and purified, the derivatives must be evaluated for their biological activity. The initial step is to determine their cytotoxicity against a panel of human cancer cell lines.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Causality and Rationale:
-
Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.
-
Cell Line Selection: A panel of cell lines from different cancer types (e.g., breast: MCF-7; lung: A549; prostate: PC-3; colon: HCT-116) should be used to assess the breadth of the compound's activity.[1][6][11]
-
Dose-Response: Testing the compound across a range of concentrations is essential to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals. Mix gently by pipetting.[13]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation: Sample IC₅₀ Table
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| Derivative X | 5.2 | 8.1 | 3.5 | 6.8 |
| Derivative Y | 1.8 | 2.5 | 0.9 | 1.4 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 0.4 |
Elucidating the Mechanism of Action (MoA)
A potent IC₅₀ value necessitates further investigation into how the compound kills cancer cells. Given the prevalence of kinase inhibition among pyrimidine derivatives, this is a logical starting point.[15][16]
Protocol 3: Western Blotting for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and is invaluable for observing changes in protein phosphorylation, which is the hallmark of kinase activity.[17][18] If a compound inhibits a kinase like EGFR, a Western blot should show a decrease in the phosphorylation of EGFR itself and its downstream targets (e.g., Akt, ERK).
Causality and Rationale:
-
Target Validation: This assay provides cellular evidence that the compound is engaging its intended target. Observing a dose-dependent decrease in the phosphorylation of a target kinase confirms the compound's on-target effect.
-
Pathway Analysis: It reveals the downstream consequences of target inhibition, confirming that the compound disrupts the signaling cascade that drives cancer cell proliferation and survival.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[19]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time. Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[17][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels (e.g., total-EGFR) and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Efficacy Assessment
Promising in vitro data must be validated in a living organism. The human tumor xenograft model is a cornerstone of preclinical oncology research.[22][23]
Protocol 4: Human Tumor Xenograft Mouse Model
This protocol involves implanting human cancer cells into immunodeficient mice, allowing a human tumor to grow, which can then be used to test the efficacy of a drug candidate.[24]
Causality and Rationale:
-
Immunodeficient Mice: Mice such as athymic nude or SCID mice lack a fully functional immune system, which prevents them from rejecting the transplanted human cancer cells.[22]
-
Ectopic Implantation: Subcutaneous implantation is the most common and technically straightforward method, allowing for easy monitoring and measurement of tumor growth.[22]
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Animal body weight is a critical secondary endpoint for assessing the compound's general toxicity.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., A549, PC-3)
-
Matrigel (optional, to support initial tumor growth)
-
Test compound and vehicle formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, often mixed 1:1 with Matrigel, at a concentration of ~10-20 million cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[22]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Treatment: Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and weigh the animals 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the animals and excise the tumors for further analysis if needed.
-
Data Analysis: Calculate the percent TGI for each treatment group compared to the vehicle control. Plot the mean tumor volume over time for each group.
References
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health (NIH). [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Institutes of Health (NIH). [Link]
-
3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives: Synthesis and Anticancer Activity. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). GlobalChemMall. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]
-
(a) Pyrimidine containing compounds as anticancer agents; (b) indole... (n.d.). ResearchGate. [Link]
-
Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)‑Furanone and Phytol in Andrographis paniculata. (n.d.). ResearchGate. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). ResearchGate. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). ACS Publications. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health (NIH). [Link]
-
Xenograft Mouse Models. (n.d.). Melior Discovery. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. [Link]
-
A proposed pathway for the antitumor action of compounds 2 and 5 compared to CNDAC. (n.d.). ResearchGate. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). ResearchGate. [Link]
-
Xenograft Models. (n.d.). Altogen Labs. [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.).
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dove Press. [Link]
-
Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. (2019). Journal of Global Pharma Technology. [Link]
-
Evaluation using Western Blot (108.9 KB). (n.d.). STANDARD OPERATING PROCEDURE. [Link]
-
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. (n.d.). PubMed. [Link]
-
Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. [Link]
-
Xenograft Models. (n.d.). Ichor Life Sciences. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (n.d.). PubMed. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. globalchemmall.com [globalchemmall.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Western Blot Protocol | R&D Systems [rndsystems.com]
- 21. antibodies.cancer.gov [antibodies.cancer.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Xenograft Models - Altogen Labs [altogenlabs.com]
- 24. ichorlifesciences.com [ichorlifesciences.com]
Application Note: Advanced In Vitro Assay Development for 2-Phenylpyrimidine Kinase Inhibitors
Introduction: The Scaffold and the Challenge
The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly renowned for its utility in kinase inhibition (e.g., Imatinib derivatives, BTK inhibitors). The pyrimidine ring typically serves as a hinge-binding motif, accepting a hydrogen bond from the kinase hinge region, while the phenyl group extends into the hydrophobic pocket (gatekeeper region).
However, this structural efficacy comes with a distinct liability: hydrophobicity-driven aggregation . 2-phenylpyrimidines often exhibit poor aqueous solubility and can form colloidal aggregates that sequester enzymes, leading to false-positive "promiscuous" inhibition.
This guide outlines a rigorous, self-validating assay cascade designed to distinguish true pharmacological potency from physicochemical artifacts.
Assay Development Workflow
The following logic flow ensures resources are not wasted on artifactual compounds.
Caption: Logical assay cascade prioritizing physicochemical integrity before biological validation to eliminate false positives common to hydrophobic scaffolds.
Phase I: Physicochemical Integrity (The "No-Go" Filter)
Before assessing biological activity, you must validate that the 2-phenylpyrimidine derivative is monomeric in solution. These compounds often possess high LogP values (>3.5), making them prone to precipitation in aqueous buffers.
Protocol A: Detergent-Sensitivity Counter-Screen
Purpose: To differentiate specific binding from colloidal aggregation. True inhibitors are insensitive to non-ionic detergents; aggregators lose potency when detergent is added.
Materials:
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2).
-
Triton X-100 (freshly prepared 0.1% and 0.01% stocks).
-
Test Compound (10 mM DMSO stock).
Methodology:
-
Preparation: Prepare two parallel assay master mixes:
-
Condition A (Low Detergent): Standard buffer with 0.01% Triton X-100 (often insufficient to break aggregates).
-
Condition B (High Detergent): Standard buffer with 0.1% Triton X-100 (disrupts colloids).
-
-
Execution: Run the biochemical IC50 protocol (see Phase II) in both conditions simultaneously.
-
Analysis: Calculate the IC50 shift.
-
Valid: IC50(A) ≈ IC50(B) (Shift < 2-fold).
-
Artifact: IC50(A) << IC50(B) (Shift > 5-fold). The compound is likely an aggregator.
-
Expert Insight: For 2-phenylpyrimidines, if your Hill slope is steep (> 2.0) in Condition A but normalizes (~1.0) in Condition B, the compound is a false positive.[1]
Phase II: Biochemical Potency (ADP-Glo Kinase Assay)
For kinase targets (e.g., BTK, JAK, CDK), the ADP-Glo™ platform is preferred over FRET-based assays for this scaffold because 2-phenylpyrimidines can be autofluorescent in the blue/green range, interfering with TR-FRET signals. ADP-Glo is a luminescent endpoint assay that is less susceptible to compound interference.
Mechanism of Action
The assay quantifies kinase activity by measuring the ADP generated from ATP.
Caption: ADP-Glo reaction principle. The assay decouples the kinase reaction from detection, minimizing interference from fluorescent test compounds.
Protocol B: ADP-Glo IC50 Determination
Target: Bruton's Tyrosine Kinase (BTK) - A classic target for this scaffold.
Reagents:
-
Recombinant BTK enzyme (0.5 ng/µL final).
-
Poly(Glu, Tyr) 4:1 peptide substrate (0.2 mg/mL).
-
Ultrapure ATP (at Km concentration, typically 10-50 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Step-by-Step Procedure:
-
Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to dispense 10 nL of compound (10-point dose response) into a white, low-volume 384-well plate.
-
Enzyme Addition: Add 2.5 µL of 2x BTK Enzyme solution. Incubate for 10 min at RT to allow compound-enzyme equilibration (critical for slow-off rate inhibitors).
-
Reaction Initiation: Add 2.5 µL of 2x Substrate/ATP mix.
-
Note: Ensure ATP concentration equals the enzyme's Km[ATP] to allow competitive inhibitors (Type I) to be ranked correctly.
-
-
Incubation: Incubate at RT for 60 minutes.
-
ADP-Glo Step 1: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
-
ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luciferase signal. Incubate 30 min.
-
Detection: Read Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis:
Fit data to a 4-parameter logistic equation:
Phase III: Cellular Target Engagement (NanoBRET™)
Biochemical potency does not guarantee cellular activity. 2-phenylpyrimidines must penetrate the cell membrane and bind the kinase in the presence of high intracellular ATP (mM range). Standard proliferation assays (MTT/CTG) are non-specific. NanoBRET™ Target Engagement (TE) is the gold standard for validating intracellular binding.
Protocol C: NanoBRET TE Assay
Concept: This assay uses a cell-permeable fluorescent tracer that binds to the kinase (fused to NanoLuc luciferase). If your 2-phenylpyrimidine binds the kinase, it displaces the tracer, causing a loss of BRET signal.
Key Parameters:
-
Cell Line: HEK293 transfected with NanoLuc-Kinase fusion vector.
-
Tracer: A known broad-spectrum inhibitor conjugated to a fluorophore (e.g., Tracer K-5).
Procedure:
-
Transfection: Transfect HEK293 cells with NanoLuc-Kinase plasmid 24 hours prior.
-
Seeding: Plate cells at 20,000 cells/well in 384-well non-binding plates.
-
Tracer Addition: Add Tracer K-5 at a concentration determined by its Kd (typically 0.5 - 1.0 µM).
-
Compound Treatment: Add serially diluted 2-phenylpyrimidine test compounds.
-
Equilibration: Incubate for 2 hours at 37°C / 5% CO2.
-
Measurement: Add NanoBRET substrate and measure Donor (460 nm) and Acceptor (618 nm) emission.
-
Calculation: Calculate mBRET ratio:
-
A decrease in mBRET indicates successful displacement of the tracer by your compound inside the living cell.
-
Summary of Critical Parameters
| Parameter | Biochemical Assay (ADP-Glo) | Cellular Assay (NanoBRET) | Significance |
| ATP Concentration | Set at Km (10-50 µM) | Physiological (~2-5 mM) | Biochemical predicts binding; Cellular predicts efficacy under competition. |
| Incubation Time | 60 min | 2 Hours | Allows equilibrium for hydrophobic compounds with slow kinetics. |
| Detergent | 0.01% vs 0.1% Triton | N/A | Crucial QC to rule out aggregation for this scaffold. |
| Hill Slope | Target: 1.0 | Target: 1.0 | Slope > 2.0 usually indicates aggregation or assay interference. |
References
-
Kinase Inhibitor Discovery Guide: Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024).[2][3]
-
BTK Inhibitor Development: Li, Y., et al. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances (2019).
-
Assay Interference (PAINS/Aggregation): Dahlin, J. L., et al. Assay Interference by Chemical Reactivity. Assay Guidance Manual (2015).[4]
-
Solubility & Drug Discovery: Di, L., & Kerns, E. Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
-
NanoBRET Technology: Promega Corporation.[4] NanoBRET™ Target Engagement Intracellular Kinase Assay.
Sources
Measuring the metabolic stability of (2-Phenylpyrimidin-5-yl)methanol
Application Note: Metabolic Stability Profiling of (2-Phenylpyrimidin-5-yl)methanol
) Determination via Liver Microsomes and S9 FractionsIntroduction & Compound Analysis
This compound (CAS: 124564-78-1) represents a structural motif commonly found in kinase inhibitors and heterocyclic building blocks. Structurally, it possesses two distinct metabolic "soft spots" that researchers must evaluate during lead optimization:
-
The Primary Alcohol (-CH₂OH): This is the most labile site. It is susceptible to rapid oxidation to a carboxylic acid via an aldehyde intermediate.
-
The Pyrimidine Ring: While generally electron-deficient and stable, it can undergo oxidative opening or hydroxylation under high CYP pressure.
Critical Scientific Insight: Standard liver microsome (LM) assays often overlook non-CYP mediated metabolism. Because this compound is a primary alcohol, it is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) , which are predominantly located in the cytosol, not the microsomes.
Therefore, this guide presents a Hybrid Screening Strategy : prioritizing Liver Microsomes (for CYP-mediated clearance) while mandating a Cytosolic or S9 fraction cross-check to account for ADH activity.
Experimental Strategy & Subcellular Fraction Selection
To ensure data integrity, the choice of matrix is dictated by the enzyme topology.
| Matrix | Enzymes Present | Suitability for this compound |
| Liver Microsomes (LM) | CYPs, FMOs, UGTs (if activated) | High. Primary screen for P450-driven oxidation of the phenyl ring or alcohol. |
| S9 Fraction | Microsomes + Cytosol | Critical. Contains ADH/ALDH. Essential for this specific alcohol to avoid underestimating clearance. |
| Hepatocytes | All (Phase I & II) + Transporters | Gold Standard. Use if S9/LM data shows discrepancy or for metabolite ID. |
Recommendation: Start with Liver Microsomes supplemented with NADPH. If stability is unexpectedly high (
Visual Workflow: The Stability Assay
The following diagram outlines the logical flow for the microsomal stability assay, emphasizing the critical "Quench & Stabilize" step necessary for polar alcohol metabolites.
Figure 1: Step-by-step workflow for the microsomal stability assay. Note the strict temperature control and rapid quenching required.
Detailed Protocol: Microsomal Stability Assay
Materials & Reagents
-
Test Compound: this compound (Purity >95%).
-
Liver Microsomes: Pooled Human/Rat/Mouse (0.5 mg/mL final protein conc).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide or Warfarin).
Preparation Steps
-
Stock Solution: Prepare a 10 mM stock of the test compound in DMSO.
-
Intermediate Dilution: Dilute stock in buffer to 2 µM (2x concentration). Ensure final DMSO in reaction is <0.1% to prevent CYP inhibition.
-
Microsome Mix: Thaw microsomes on ice. Dilute to 1.0 mg/mL (2x concentration) in phosphate buffer.
Incubation Procedure
-
Plate Setup: Use a 96-well deep-well plate.
-
Combine: Add 30 µL of 2x Compound Solution and 30 µL of 2x Microsome Mix to appropriate wells.
-
Pre-warm: Incubate at 37°C for 5 minutes. Explanation: This equilibrates the mixture and checks for non-enzymatic degradation.
-
Initiation: Add 60 µL of pre-warmed NADPH solution to start the reaction (Final Vol = 120 µL; Final Protein = 0.5 mg/mL; Final Compound = 1 µM).
-
Sampling: At
minutes, remove 15 µL aliquots.
Termination & Extraction
-
Quench: Immediately dispense the 15 µL aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile + IS).
-
Precipitation: Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C.
-
Analysis: Transfer supernatant to a fresh plate for LC-MS/MS.
Analytical Methodology (LC-MS/MS)
Given the polarity of the hydroxymethyl group, a standard C18 column may show poor retention. Use the following parameters to ensure peak shape and sensitivity.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).
-
Ionization: ESI Positive Mode (Protonation of pyrimidine nitrogens is favorable).
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or equivalent high-strength silica C18 designed for polar retention.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 2.5 minutes.
MRM Transition Prediction:
-
Parent [M+H]+: 187.08 Da (Calculated MW: 186.08).
-
Primary Fragment: Loss of -CH₂OH or phenyl ring cleavage. Perform product ion scan to confirm.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm (
To scale to whole liver (Human):
Metabolic Pathway Logic
The following diagram illustrates the potential metabolic fate of the compound, guiding metabolite identification efforts.
Figure 2: Predicted metabolic pathways. The oxidation to carboxylic acid is the primary liability.
Troubleshooting & Expert Tips
-
Low Recovery/High Variance: The hydroxymethyl group makes the compound polar. If recovery is low, avoid evaporating to dryness (blow-down). Inject the supernatant directly after dilution with water to match initial mobile phase conditions.
-
Non-Linear Kinetics: If the ln(concentration) vs. time plot is curved, the enzyme may be saturated or inactivated. Repeat the assay at 0.5 µM or reduce protein concentration to 0.25 mg/mL.
-
Non-NADPH Metabolism: Run a control without NADPH. If degradation occurs, it suggests non-CYP metabolism (e.g., cytosolic dehydrogenases) or chemical instability.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S.
-
[Link]
-
-
Di, L., et al. (2008). Optimization of a metabolic stability assay in liver microsomes. Current Protocols in Pharmacology.
-
[Link]
-
-
Obach, R. S. (1999).
-
[Link]
-
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Phenylpyrimidin-5-yl)methanol
Welcome to the technical support center for the synthesis of (2-Phenylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step process. This involves an initial carbon-carbon bond formation to construct the 2-phenylpyrimidine core, followed by the reduction of a functional group at the 5-position to yield the desired primary alcohol. The recommended pathway is a Suzuki-Miyaura cross-coupling reaction followed by a lithium aluminum hydride (LiAlH₄) reduction.
Caption: Synthetic workflow for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate via Suzuki-Miyaura Coupling
This step couples 5-bromopyrimidine with phenylboronic acid to form the core structure.
Methodology:
-
To a solution of 5-bromopyrimidine (1.0 eq) in a suitable solvent such as dioxane or a mixture of DME and water, add phenylboronic acid (1.2 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-phenylpyrimidine-5-carboxylate.
Step 2: Synthesis of this compound via Reduction
This step reduces the ester functional group to a primary alcohol.
Methodology:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 2-phenylpyrimidine-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by TLC.[1]
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound.[1]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My Suzuki-Miyaura coupling reaction is showing low yield or has stalled. What are the potential causes and solutions?
A1: Low conversion in Suzuki-Miyaura couplings involving pyrimidines can be due to several factors.
-
Cause 1: Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.
-
Cause 2: Inefficient Base: The choice and concentration of the base are critical for the transmetalation step.
-
Solution: Ensure the base is fully dissolved. While Na₂CO₃ and K₂CO₃ are common, other bases like potassium phosphate (K₃PO₄) can be more effective in some cases.[2]
-
-
Cause 3: Poor Ligand Choice: The ligand on the palladium center influences the catalytic activity.
-
Solution: While Pd(PPh₃)₄ is standard, consider using other phosphine ligands that can enhance the catalytic cycle.
-
-
Cause 4: Substrate-Related Issues: The electronic nature of the pyrimidine ring can affect the oxidative addition step.
-
Solution: Ensure the purity of your 5-bromopyrimidine. The presence of impurities can inhibit the catalyst.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (3 mol%) | NiCl₂(PCy₃)₂ (5 mol%)[2] |
| Base | 2M aq. Na₂CO₃ | K₂CO₃ (solid) | K₃PO₄ (solid) |
| Solvent | Dioxane/Water | DME/Water | tert-Amyl Alcohol[2] |
| Temperature | 80 °C | 90 °C | 100 °C |
Q2: During the LiAlH₄ reduction, I am observing a significant byproduct with a different mass spectrum, leading to a low yield of the desired alcohol. What is happening?
A2: A common and often overlooked side reaction in the LiAlH₄ reduction of pyrimidine esters is the reduction of the pyrimidine ring itself.
-
Mechanistic Insight: The electron-withdrawing nature of the ester group at the 5-position can make the pyrimidine ring susceptible to nucleophilic attack by the hydride. This leads to the formation of a dihydropyrimidine derivative as a major byproduct.[3] The hydride can add to the 6-position of the pyrimidine ring, resulting in a stable 1,6-dihydropyrimidine-5-carboxylate, which may not be fully reduced to the alcohol.[3]
Caption: Competing reaction pathways during LiAlH₄ reduction.
-
Troubleshooting Steps:
-
Temperature Control: This side reaction is highly temperature-dependent. Maintaining a strict reaction temperature of 0 °C or even lower (e.g., -15 °C) can significantly suppress the formation of the dihydropyrimidine byproduct.[3]
-
Solvent Choice: The reaction is often cleaner in diethyl ether compared to THF, as the lower solubility of the dihydropyrimidine intermediate in ether can prevent its further reduction.[3]
-
Order of Addition: Adding the ester solution slowly to the LiAlH₄ suspension (reverse addition) ensures that the ester is always in the presence of an excess of the reducing agent, which can favor the reduction of the ester over the ring.
-
Alternative Reducing Agents: If the side reaction persists, consider using a less aggressive reducing agent. However, many common alternatives to LiAlH₄, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters.
-
Q3: My final product is difficult to purify. What are some recommended purification strategies?
A3: this compound is a polar molecule, which can present purification challenges.
-
Crystallization: If the crude product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a good alternative.
-
Solvent System: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate or dichloromethane. A gradient of 20-50% ethyl acetate in hexanes is a good starting point.
-
TLC Monitoring: Use TLC to carefully monitor the separation and identify the fractions containing the pure product. The product should be UV active due to the aromatic rings.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the purity requirement for the starting materials?
A1: High purity of starting materials is crucial for both the Suzuki-Miyaura coupling and the reduction step. For the Suzuki coupling, impurities in the 5-bromopyrimidine or phenylboronic acid can poison the palladium catalyst. For the reduction, any moisture in the solvent or starting ester will consume the LiAlH₄, leading to lower yields. It is highly recommended to use anhydrous solvents for the reduction step.[4]
Q2: How do I know when the reactions are complete?
A2: The progress of both reactions should be monitored by TLC. For the Suzuki coupling, you will see the consumption of the 5-bromopyrimidine starting material and the appearance of the more polar ester product. For the reduction, the ester starting material will be replaced by the more polar alcohol product. Staining the TLC plates with potassium permanganate can help visualize the alcohol product.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, both reactions require specific safety measures.
-
Suzuki-Miyaura Coupling: Palladium catalysts and some solvents can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
LiAlH₄ Reduction: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water.[4] This reaction must be performed under a strictly inert and anhydrous atmosphere. The quenching procedure must be done slowly and carefully at 0 °C behind a blast shield.
Q4: Can I use a different boronic acid in the Suzuki-Miyaura coupling?
A4: Yes, the Suzuki-Miyaura coupling is a versatile reaction that is compatible with a wide range of substituted phenylboronic acids.[5] This allows for the synthesis of a variety of 2-arylpyrimidin-5-yl)methanol derivatives. The reaction conditions may need to be re-optimized for different boronic acids.
V. References
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available at: [Link]
-
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Available at:
-
Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Available at:
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]
-
ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. Available at:
-
ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Available at: [Link]
-
RSC Publishing. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Available at: [Link]
-
GlobalChemMall. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available at: [Link]
-
N.A. (n.d.). 10. Pyrimidines.
-
MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids with
. Available at: [Link]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
National Center for Biotechnology Information. (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
-
University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. Available at: [Link]
-
PubMed. (n.d.). Further exploring the tolerant region II: Identification of 2,4,5-trisubstituted pyrimidines as HIV-1 reverse transcriptase allosteric inhibitors with desirable antiviral activities and reduced cytotoxicity. Available at: [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... Available at: [Link]
Sources
Technical Support Center: Improving the Solubility of (2-Phenylpyrimidin-5-yl)methanol for Biological Assays
Introduction:
Welcome to the technical support center for (2-Phenylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their often hydrophobic nature can present significant hurdles in achieving the aqueous solubility required for reliable and reproducible in vitro and in vivo studies.[1][3]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these issues directly. Our approach is rooted in foundational principles of medicinal chemistry and formulation science, aiming to provide not just protocols, but a clear understanding of the underlying causes of solubility issues and the rationale behind the proposed solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
1. What is the best initial solvent to use for creating a stock solution of this compound?
For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard choice in drug discovery for initial compound solubilization.[4]
-
Rationale: this compound, with its phenyl and pyrimidine rings, possesses significant hydrophobic character. While the methanol group adds some polarity, the overall molecule is sparingly soluble in aqueous solutions. DMSO can effectively disrupt the crystal lattice of the solid compound and solvate the molecule, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM).
-
Practical Tip: When preparing the stock, ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution. Always visually inspect the solution for any undissolved particulate matter before storage.
2. I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
This is a classic case of a compound exceeding its kinetic solubility limit in the final assay medium.[1][5]
-
Causality: While your compound is soluble in 100% DMSO, the aqueous buffer of your assay has a much lower capacity to keep it in solution. When you introduce the DMSO stock into the buffer, the DMSO disperses, and the this compound molecules are suddenly exposed to an environment where they are not readily soluble, causing them to precipitate out.
-
Immediate Action: The most straightforward solution is to decrease the final concentration of this compound in your assay. You may also need to lower the concentration of your DMSO stock solution to perform serial dilutions.
3. What is the maximum concentration of DMSO that is safe for my cell-based assay?
The tolerance of cell lines to DMSO can vary significantly. However, a widely accepted "rule of thumb" is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) .[6]
-
Expert Insight: While some robust cell lines may tolerate up to 1%, concentrations above this can lead to cytotoxicity, altered gene expression, and other off-target effects that can compromise the validity of your experimental results.[4][6] Primary cells are often even more sensitive.[6] It is always best practice to run a DMSO vehicle control at the same final concentration used for your test compound to account for any solvent-induced effects.[4][7]
| DMSO Concentration (v/v) | General Cellular Response | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[6] | Ideal for sensitive assays and primary cells. |
| 0.1% - 0.5% | Widely used and tolerated by many cell lines for standard assays.[6][7] | A safe starting point for most experiments. |
| 0.5% - 1.0% | May induce stress or differentiation in some cell lines.[6] | Use with caution and validate with appropriate controls. |
| > 1.0% | Often cytotoxic and can significantly impact cell membrane integrity.[8] | Avoid for most cell-based assays. |
4. Can I use other organic solvents like ethanol or methanol?
While methanol and ethanol can dissolve this compound, they are generally more cytotoxic to cells than DMSO and are more volatile, which can lead to concentration changes over the course of an experiment. For this reason, DMSO remains the preferred solvent for creating stock solutions for biological assays.[4]
Part 2: Troubleshooting Guides
This section provides more advanced strategies for when simple dissolution in DMSO is insufficient.
Troubleshooting Issue 1: Persistent Precipitation at Low Concentrations
Scenario: You have already lowered the final concentration of this compound and are keeping the DMSO concentration below 0.5%, but you still observe precipitation.
Root Cause Analysis: The thermodynamic solubility of the compound in your specific assay buffer is extremely low. This means that even at low concentrations, the compound is not stable in the aqueous environment.
Solution Workflow:
Caption: Decision workflow for addressing persistent precipitation.
In-Depth Protocols:
Strategy 1: pH Adjustment
-
Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][10] Pyrimidine-containing molecules are weak bases and can be protonated at acidic pH, increasing their aqueous solubility.[11][12][13]
-
Protocol:
-
Determine the pKa of this compound (a literature search or computational prediction may be necessary).
-
Prepare a series of buffers with pH values ranging from 1-2 units below the predicted pKa to the standard physiological pH of 7.4.
-
Attempt to dissolve the compound directly in these buffers or by diluting a DMSO stock.
-
Visually inspect for solubility and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Self-Validation: A clear correlation between lower pH and increased solubility will validate this approach. However, you must also confirm that the altered pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity).
Strategy 2: Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[14][15]
-
Protocol:
-
Prepare intermediate stock solutions of this compound in co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, or glycerol.
-
When preparing your final working solution, add the co-solvent stock to the assay buffer.
-
It is critical to test a range of final co-solvent concentrations (e.g., 1-5% v/v) to find a balance between enhanced solubility and minimal impact on the biological system.
-
-
Trustworthiness: Always include a vehicle control containing the same final concentration of the co-solvent to ensure that any observed biological effects are due to the compound and not the solvent system.
Troubleshooting Issue 2: Differentiating Between Kinetic and Thermodynamic Solubility
Scenario: Your compound appears soluble initially but crashes out of solution over the duration of a long-term (e.g., 24-72 hour) cell culture experiment.
Root Cause Analysis: You have likely achieved kinetic solubility , but the more stable, less soluble crystalline form of the compound is precipitating over time as the system moves towards thermodynamic equilibrium .[5][16]
-
Expertise & Experience: Kinetic solubility is a measure of how much of a compound can be dissolved (usually rapidly from a DMSO stock), while thermodynamic solubility is the true equilibrium concentration of the most stable solid form in a solvent.[1][17][18] For drug discovery, understanding both is crucial. Kinetic solubility is often higher than thermodynamic solubility.[5]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility and helps establish a true upper concentration limit for your experiments.[19]
-
Preparation: Add an excess amount of solid this compound to a known volume of your final assay buffer in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.[1]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed, followed by careful collection of the supernatant. Alternatively, use a filter with a low compound-binding membrane (e.g., PVDF).
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. This concentration is the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Data Interpretation:
The value obtained from this experiment is the maximum concentration of this compound that can remain dissolved in your assay buffer indefinitely under equilibrium conditions. For long-term experiments, it is advisable to work at concentrations at or below this determined thermodynamic solubility to avoid precipitation.
Part 3: Advanced Strategies for Formulation
For compounds with particularly challenging solubility profiles, more advanced formulation techniques may be necessary.
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][20] Techniques like micronization can be employed, though this is more common in later-stage drug development.[3]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods such as melt extrusion or spray drying.
These advanced methods often require specialized equipment and expertise but can be powerful tools for overcoming significant solubility hurdles.[3][21]
References
-
Chen, I., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
-
GlobalChemMall. (n.d.). This compound. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
-
Kuentz, M., & Holm, R. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceuticals. Available at: [Link]
-
Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
Al-Zoubi, N., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. PubMed Central. Available at: [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]
-
PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
-
Journal of Drug Discovery and Therapeutics. (n.d.). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central. Available at: [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
YouTube. (2020). Impact of pH on Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Scientist Solutions. (n.d.). DMSO in cell based assays. Available at: [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddt.in [jddt.in]
- 15. ijmsdr.org [ijmsdr.org]
- 16. researchgate.net [researchgate.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. enamine.net [enamine.net]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
Addressing off-target effects of (2-Phenylpyrimidin-5-yl)methanol-based compounds
Knowledge Base ID: KB-PPM-001
Executive Summary
The (2-Phenylpyrimidin-5-yl)methanol scaffold (PPM) is a privileged substructure in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., Aurora, JAK, c-Met) and deubiquitinase inhibitors (e.g., USP1). While the pyrimidine core provides robust ATP-hinge binding interactions, the primary alcohol (methanol) tail introduces specific liabilities.
This guide addresses the three most common "tickets" submitted by research teams working with this scaffold:
-
Metabolic Instability: Rapid oxidation leading to loss of potency or high clearance.
-
Off-Target Promiscuity: Unintended kinase inhibition due to the conserved pyrimidine hinge-binding motif.
-
Reactive Toxicity: Cytotoxicity caused by aldehyde metabolites rather than on-target efficacy.
Module 1: Addressing Metabolic Instability (The "Drifting IC50")
User Issue
"Our lead PPM compound shows nanomolar potency in biochemical assays but fails in cell-based assays or exhibits extremely short half-life (
) in microsomes."
Technical Analysis
The primary alcohol (-CH
The Mechanism of Failure:
-
Oxidation: The alcohol is rapidly oxidized to a reactive aldehyde .[1]
-
Conversion: The aldehyde is further oxidized to a carboxylic acid .[2]
-
Consequence: The carboxylic acid is often highly polar, preventing cell membrane permeability, or it creates a negative charge that disrupts the critical hydrogen bond in the ATP-binding pocket, rendering the molecule inactive.
Troubleshooting Protocol: Metabolic Stability & Metabolite ID
Step 1: Diagnose with Microsomal Stability Assay Do not proceed to in vivo studies until this is resolved.
| Parameter | Experimental Condition |
| System | Pooled Human Liver Microsomes (HLM) & Rat Liver Microsomes (RLM) |
| Cofactors | NADPH (for CYPs) + UDPGA (if checking glucuronidation) |
| Timepoints | 0, 5, 15, 30, 60 minutes |
| Analysis | LC-MS/MS (monitor parent depletion + metabolite formation) |
| Acceptance Criteria | Intrinsic Clearance ( |
Step 2: Structural Optimization (The Fix) If oxidation is confirmed, apply these medicinal chemistry strategies:
-
Deuteration: Replace -CH
OH with -CD OH to exploit the Kinetic Isotope Effect (KIE), slowing oxidation. -
Steric Hindrance: Introduce a gem-dimethyl group next to the alcohol (C(CH
) OH) to block ADH access. -
Bioisostere Replacement: Swap the methanol for a difluoromethyl (-CF
H) or a hydroxymethyl-bioisostere like a 1,2,4-oxadiazole.
Visualizing the Metabolic Liability
Figure 1: The metabolic trajectory of the primary alcohol. Note that the intermediate aldehyde is a toxicity risk, while the final acid usually results in loss of potency.
Module 2: Deconvoluting Kinase Promiscuity
User Issue
"We see phenotypic effects (e.g., cell cycle arrest) that don't match our target's known biology. Is our compound hitting other kinases?"
Technical Analysis
The 2-phenylpyrimidine core acts as a "hinge binder." The nitrogen atoms in the pyrimidine ring mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[3] Because this motif is conserved across the human kinome (500+ kinases), off-target binding is statistically probable.
Common Off-Targets for this Scaffold:
-
CDKs (Cyclin-Dependent Kinases): Leads to G1/S arrest.
-
JAKs (Janus Kinases): Leads to immune suppression.
-
DYRKs: Dual-specificity kinases.
Troubleshooting Protocol: Cellular Thermal Shift Assay (CETSA)
Use CETSA to confirm if your compound is actually engaging your intended target in live cells, or if the phenotype is driven by an off-target "sponge" effect.
Protocol: Intact Cell CETSA
-
Preparation:
-
Seed cells (e.g., HEK293 or disease-relevant line) at
cells/mL. -
Treat with Compound (10x IC
) or DMSO control for 1 hour.
-
-
Thermal Challenge:
-
Aliquot cell suspension into PCR tubes.
-
Heat pulse (3 minutes) across a gradient: 37°C to 67°C.
-
Cool to 25°C immediately.
-
-
Lysis & Separation:
-
Lyse cells (freeze-thaw x3 or mild detergent).
-
Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Critical: Denatured/aggregated proteins pellet out; stable drug-bound proteins remain in supernatant.
-
-
Detection:
-
Analyze supernatant via Western Blot or AlphaScreen.
-
Result: If the melting curve (
) shifts to the right (higher temp) compared to DMSO, target engagement is confirmed.
-
Visualizing CETSA Logic
Figure 2: CETSA workflow. Drug binding stabilizes the protein, keeping it soluble at higher temperatures compared to the non-bound control.
Module 3: Distinguishing Toxicity (FAQ)
Q: How do I know if my cytotoxicity is "real" or an artifact of the methanol group?
A: The oxidation of the methanol group generates an aldehyde , which is an electrophile. It can form Schiff bases with random lysine residues on cellular proteins, causing non-specific toxicity (necrosis) rather than apoptosis driven by target inhibition.
The "Rescue" Experiment: To validate this, run a GSH (Glutathione) Trapping Assay :
-
Incubate your compound with microsomes + GSH (Glutathione).
-
Analyze via LC-MS.
-
Result: If you observe a mass shift of +307 Da (Parent + GSH - 2H), you are generating a reactive intermediate.
-
Action: If positive, you must modify the scaffold (see Module 1) before proceeding to animal models, as this toxicity will mask true efficacy.
-
References
-
Kinase Inhibitor Discovery (Aurora Kinases)
-
USP1 Inhibitor Development (PPM Scaffold Example)
-
Metabolic Liabilities (Scaffold Hopping)
-
Target Engagement Protocol (CETSA)
-
Alcohol Oxidation Mechanisms
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Kinase Inhibitors Derived from (2-Phenylpyrimidin-5-yl)methanol Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on kinase inhibitors derived from the (2-Phenylpyrimidin-5-yl)methanol scaffold and its analogs. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of enhancing inhibitor selectivity. The pyrimidine core is a privileged scaffold in kinase inhibitor design, acting as an isostere of the adenine ring of ATP, which allows it to form key interactions in the hinge region of kinase active sites.[1][2] However, achieving selectivity across the kinome remains a significant challenge due to the conserved nature of the ATP-binding pocket.[1] This guide is designed to provide both foundational knowledge and actionable, field-proven insights to address specific experimental issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development and characterization of kinase inhibitors based on the 2,5-disubstituted phenylpyrimidine core.
Q1: Why is the this compound scaffold a good starting point for developing kinase inhibitors?
The 2-phenylpyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors.[3] The phenyl group at the 2-position can be readily modified to explore interactions with the hydrophobic regions of the ATP-binding site, while the methanol group at the 5-position provides a crucial vector for chemical modification. This allows for the exploration of solvent-exposed regions and the introduction of functionalities that can form additional interactions, thereby enhancing both potency and selectivity.[4]
Q2: My inhibitor shows high potency for the target kinase but has significant off-target effects. What are the first steps to improve selectivity?
A common challenge in kinase inhibitor development is promiscuity, which can lead to off-target toxicities.[5] The initial steps to address this involve:
-
Comprehensive Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., >100 kinases) to identify the specific off-targets.[6]
-
Structural Analysis: If available, obtain a co-crystal structure of your inhibitor with the primary target and key off-target kinases. This will reveal subtle differences in the ATP-binding pockets that can be exploited.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold to understand which chemical features contribute to off-target binding. For the this compound scaffold, initial modifications could focus on the phenyl ring and the hydroxymethyl group.[4]
Q3: What are the key medicinal chemistry strategies to enhance the selectivity of pyrimidine-based kinase inhibitors?
Several strategies can be employed to improve the selectivity of your inhibitors:
-
Exploiting Unique Residues: Target non-conserved amino acids in the ATP-binding site of your primary target. Modifications to the phenyl ring of the scaffold can introduce steric bulk or specific electronic interactions that are favorable for the target but unfavorable for off-targets.
-
Targeting Inactive Conformations: Design inhibitors that bind to the "DFG-out" or other inactive conformations of the kinase. These conformations are often more structurally diverse than the active "DFG-in" state, offering opportunities for selective inhibitor design.[5]
-
Allosteric Inhibition: Develop inhibitors that bind to sites other than the highly conserved ATP pocket. This is a powerful strategy for achieving high selectivity.[7]
-
Introducing Covalent Warheads: If a non-conserved cysteine residue is present near the binding site of your target kinase, incorporating a reactive group (e.g., an acrylamide) can lead to irreversible and highly selective inhibition.
Q4: How do I choose between a biochemical and a cell-based assay for assessing selectivity?
Both assay types are crucial and provide complementary information.
-
Biochemical Assays: These assays, using purified enzymes, are ideal for initial screening and determining direct inhibitory activity (e.g., IC50 or Ki values) against a large panel of kinases.[8] They provide a clean assessment of on- and off-target interactions without the complexities of a cellular environment.
-
Cell-Based Assays: These assays measure the inhibitor's effect in a more physiologically relevant context, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[9] They are essential for validating hits from biochemical screens and understanding the compound's functional consequences.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the experimental workflow for enhancing kinase inhibitor selectivity.
Guide 1: Inconsistent IC50 Values in Biochemical Kinase Assays
Problem: You are observing significant variability in your IC50 measurements for your this compound derivatives.
Potential Causes and Solutions:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.
-
Causality: If the ATP concentration is too high, it can outcompete your inhibitor, leading to an artificially high IC50. Conversely, a very low ATP concentration might not be physiologically relevant.[2]
-
Solution: For robust and comparable data, run your kinase assays with an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase.[2]
-
-
Enzyme Quality and Concentration: The purity and activity of the recombinant kinase can vary between batches and suppliers.
-
Causality: Contaminating kinases in an enzyme preparation can lead to misleading results. Enzyme concentration should be in the linear range of the assay.
-
Solution: Use highly purified and well-characterized kinase preparations. Always perform an enzyme titration to determine the optimal concentration for your assay, ensuring the reaction proceeds under initial velocity conditions.
-
-
Compound Solubility and Aggregation: Poorly soluble compounds can lead to inaccurate IC50 values.
-
Causality: Compound precipitation or aggregation can reduce the effective concentration of the inhibitor in the assay.
-
Solution: Check the solubility of your compounds in the assay buffer. Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation.
-
Guide 2: Discrepancy Between Biochemical Potency and Cellular Activity
Problem: Your this compound analog is potent in a biochemical assay but shows weak or no activity in a cell-based assay.
Potential Causes and Solutions:
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Causality: Physicochemical properties such as high polarity or molecular weight can limit passive diffusion across the lipid bilayer.
-
Solution: Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). Consider medicinal chemistry strategies to improve permeability, such as masking polar groups or reducing the number of hydrogen bond donors.
-
-
Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Causality: Many small molecules are substrates for ATP-binding cassette (ABC) transporters, which actively remove them from the cytoplasm.
-
Solution: Perform a cell-based assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to determine if your compound is a substrate.
-
-
High Intracellular ATP Concentration: The concentration of ATP in cells (1-10 mM) is much higher than the Km of most kinases.
-
Causality: High intracellular ATP levels can significantly reduce the apparent potency of ATP-competitive inhibitors.[1]
-
Solution: This is an inherent challenge for ATP-competitive inhibitors. Focus on improving the intrinsic affinity (Ki) of your compound for the target kinase to overcome the high ATP concentration.
-
-
Compound Metabolism: The compound may be rapidly metabolized by cellular enzymes.
-
Causality: Cellular enzymes, such as cytochrome P450s, can modify and inactivate your compound.
-
Solution: Assess the metabolic stability of your compound using liver microsomes or hepatocytes. If metabolic liability is identified, modify the compound at the site of metabolism to improve its stability.
-
Part 3: Experimental Protocols and Data Interpretation
This section provides step-by-step protocols for key experiments and guidance on interpreting the resulting data.
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol outlines a general procedure for assessing the selectivity of a this compound derivative against a panel of kinases.
Materials:
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)[10]
-
ADP-Glo™ Kinase Assay reagents[11]
-
Test compound and control inhibitor (e.g., staurosporine)
-
384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of your test compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid an artifactual inhibition.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and your test compound at various concentrations.
-
Initiate Reaction: Add the ATP solution to start the kinase reaction. The ATP concentration should be at the Km for each kinase being tested.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, which corresponds to kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Interpretation:
The selectivity of your compound can be quantified using various metrics, such as the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM). A more selective compound will have a lower selectivity score.
Table 1: Representative Kinase Selectivity Profile for a Hypothetical this compound Derivative
| Kinase Target | IC50 (nM) |
| Target Kinase (e.g., ROCK2) | 50 |
| Off-Target 1 (e.g., PKA) | 1,500 |
| Off-Target 2 (e.g., CDK2) | >10,000 |
| Off-Target 3 (e.g., SRC) | 850 |
| Off-Target 4 (e.g., LCK) | 2,300 |
This table allows for a clear comparison of the inhibitor's potency against the intended target versus a panel of off-target kinases.
Protocol 2: Cellular Target Engagement using a NanoBRET™ Assay
This protocol measures the binding of your inhibitor to the target kinase in living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-kinase fusion vector
-
NanoBRET™ tracer
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Plate reader with BRET detection capabilities
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of your test compound for a specified time.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells. The tracer is a fluorescently labeled ligand that binds to the kinase.
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by your compound will result in a decrease in the BRET ratio. Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50.
Data Interpretation:
A low cellular IC50 in a NanoBRET™ assay indicates that your compound can effectively engage the target kinase in a cellular environment. Comparing these results with biochemical data can provide insights into factors like cell permeability and competition with intracellular ATP.[9]
Part 4: Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Iterative cycle for improving kinase inhibitor selectivity.
Caption: Decision tree for troubleshooting poor cellular activity.
References
-
Bamborough, P., et al. (2011). Fragment-based discovery of a potent and orally bioavailable inhibitor of the LRRK2 kinase domain. Journal of Medicinal Chemistry, 54(19), 6645-6657. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
O'Reilly, M., & O'Brien, N. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4(1), 1-14. [Link]
-
Gewinner, C., Hart, J. R., & Vogt, P. K. (2011). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future Medicinal Chemistry, 3(10), 1261-1264. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Yao, X., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-15. [Link]
-
Amaro, R. E., Baron, R., & McCammon, J. A. (2008). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 51(20), 6342-6349. [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. Retrieved from [Link]
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Ishida, T., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(5), 597-600. [Link]
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Klink, T. A., & Williams, K. P. (2012). Assay development for protein kinase enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Wei, S., Zhao, T., Wang, J., & Zhai, X. (2021). Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. Mini reviews in medicinal chemistry, 21(8), 991-1003. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
Sources
- 1. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of USP5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing solvent effects in in vitro assays with (2-Phenylpyrimidin-5-yl)methanol
Welcome to the technical support center for researchers working with (2-Phenylpyrimidin-5-yl)methanol. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of using this compound in in vitro assays, with a core focus on minimizing solvent-related artifacts. As scientists, we understand that achieving reliable and reproducible data is paramount. This resource is structured to address specific issues you may encounter, explaining the underlying principles and providing actionable protocols to ensure the integrity of your experiments.
I. Understanding the Compound: Key Properties
Before delving into troubleshooting, it's crucial to understand the basic physicochemical properties of this compound. These characteristics influence its behavior in solution and potential interactions within an assay system.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical pyrimidine compounds |
| Melting Point | 111-113°C | [1] |
| LogP | 1.63590 | [1] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
The LogP value of approximately 1.6 suggests that this compound has moderate lipophilicity. This property indicates that while it is not extremely greasy, it will likely require an organic solvent, such as Dimethyl Sulfoxide (DMSO), for initial solubilization before being introduced into aqueous assay buffers.
II. Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address problems you might encounter during your experiments.
Q1: My compound precipitated after I added it to the cell culture medium. What happened and how can I fix it?
A1: Immediate or delayed precipitation is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer or medium. This is often due to the compound's low aqueous solubility.
Immediate Causality: This phenomenon, often termed "solvent shock," occurs when the compound, comfortably dissolved in a solvent like 100% DMSO, is rapidly introduced to an aqueous environment. The DMSO disperses, and the localized concentration of the compound exceeds its solubility limit in the aqueous medium, causing it to crash out of solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Detailed Steps & Explanations:
-
Optimize the Addition Method: Never add the stock solution as a single bolus into the medium. Instead, pre-warm your medium to the experimental temperature (usually 37°C) and add the stock solution drop-by-drop while gently swirling or vortexing the medium. This gradual introduction helps the compound disperse more effectively and can prevent localized high concentrations.
-
Evaluate Final Solvent Concentration: High concentrations of organic solvents can decrease the polarity of the bulk solution, but once diluted, this effect is lost. If your final DMSO concentration is high, this can also contribute to cellular stress. Aim for a final DMSO concentration of ≤0.5% in your assay.
-
Determine the Maximum Soluble Concentration (MSC): The solubility of your compound may be lower in the complex biological matrix of cell culture medium compared to a simple buffer. It is essential to experimentally determine the MSC in your specific medium.
Protocol: Determining Maximum Soluble Concentration (MSC)
-
Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium (e.g., DMEM + 10% FBS). For example, create final concentrations ranging from 100 µM down to 1 µM.
-
Ensure the final DMSO concentration is constant across all dilutions.
-
Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 2-4 hours).
-
Visually inspect each tube or well against a light and dark background for any signs of cloudiness or precipitate. You can also measure absorbance at a high wavelength (e.g., 600 nm) to quantify turbidity.
-
The highest concentration that remains clear is your working MSC. It is best practice to use concentrations at or below this limit for your experiments.
-
Q2: I'm seeing unexpected results in my cell viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo®). How do I know if it's the compound or the solvent?
A2: Solvents, particularly DMSO, can have direct effects on cell health and assay readouts. It is critical to differentiate between the bioactivity of your compound and artifacts introduced by the solvent.
Causality of Solvent Effects: DMSO is known to affect cell membrane permeability, induce oxidative stress, and even trigger differentiation or apoptosis in some cell lines, especially at concentrations above 1%.[1] At lower concentrations (0.1% - 0.5%), the effects can be more subtle and cell-type dependent, sometimes even causing a slight increase in metabolic activity.[1]
Troubleshooting Workflow:
Caption: Workflow for deconvoluting compound vs. solvent effects.
Key Experimental Controls:
To isolate the effect of this compound, your experimental plate layout must include the following controls:
-
Untreated Cells: Cells in medium only. This is your baseline for 100% viability.
-
Vehicle Control: Cells in medium + the same final concentration of DMSO (or other solvent) used in your experimental wells. This is the most critical control for assessing solvent effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.
-
Medium-Only Control (No Cells): Medium + vehicle. This provides the background signal for your assay.
Protocol: Solvent Tolerance Assay
-
Cell Plating: Seed your cells in a 96-well plate at the density you use for your standard experiments and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in your cell culture medium. A typical range would be from 2% down to 0.015% (v/v). Also include a "medium only" control.
-
Treatment: Replace the medium on your cells with the solvent dilutions.
-
Incubation: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform your standard cell viability assay (e.g., MTT, resazurin, or ATP-based).
-
Data Analysis: Normalize the data to the "medium only" control (set to 100% viability). The highest concentration of solvent that does not cause a significant drop in viability (e.g., >10%) is the maximum tolerated concentration for that cell line and incubation time.
Q3: My fluorescence-based assay is giving inconsistent or unexpected signals. Could the compound or solvent be interfering?
A3: Yes, both the test compound and the solvent can interfere with fluorescence-based assays through several mechanisms.
Mechanisms of Interference:
-
Autofluorescence: this compound, containing aromatic rings, has the potential to be intrinsically fluorescent, emitting light at certain wavelengths when excited. This can lead to a false-positive signal.
-
Fluorescence Quenching: The compound or solvent can absorb the excitation or emission energy of your fluorescent probe, leading to a decrease in signal (a false negative). DMSO has been reported to decrease the fluorescence yield of some reactions.[2]
-
Light Scattering: Precipitated compound can scatter light, which can interfere with plate reader measurements.
Troubleshooting & Validation Steps:
-
Check for Compound Autofluorescence:
-
In a cell-free assay plate, add your compound at the highest concentration you plan to test to the assay buffer.
-
Read the plate using the same excitation and emission wavelengths as your assay.
-
A significant signal in the absence of your fluorescent probe indicates autofluorescence.
-
-
Assess for Quenching:
-
Run your assay's positive control (generating a high fluorescence signal) in the presence and absence of your compound at its highest test concentration.
-
A significant decrease in the signal in the presence of the compound suggests quenching.
-
-
Control for DMSO Effects:
-
DMSO can also affect the fluorescence of certain dyes.[3] Always run a vehicle control to see if the solvent itself is altering the baseline fluorescence.
-
Protocol: Assessing Compound Autofluorescence
-
Plate Setup: Use the same type of microplate (e.g., black, clear-bottom) as your main experiment.
-
Sample Preparation: Prepare dilutions of this compound in your assay buffer to match the final concentrations in your experiment. Include a "buffer only" blank and a "buffer + DMSO vehicle" control.
-
Plate Reader Measurement: Set the plate reader to the exact excitation and emission wavelengths and gain settings used for your primary assay.
-
Analysis: Subtract the "buffer only" blank from all readings. If the "buffer + DMSO vehicle" control shows a signal, this is the background from the solvent. If the wells containing your compound show a signal significantly above the vehicle control, the compound is autofluorescent under these conditions.
If interference is detected, you may need to switch to a different detection modality (e.g., luminescence, absorbance) or use a fluorescent probe with a different spectral profile that does not overlap with your compound's interference.
III. Frequently Asked Questions (FAQs)
Q: What is the best solvent to use for this compound? A: Based on its LogP and the common use for pyrimidine-based compounds, 100% DMSO is the recommended starting solvent for preparing high-concentration stock solutions. For some applications, ethanol may also be a viable option, but its lower boiling point makes it more prone to evaporation. Always use high-purity, anhydrous (≤0.2% water) DMSO to prevent compound degradation and ensure reproducibility.
Q: What is a safe concentration of DMSO to use in my cell-based assay? A: While there is no universal "safe" concentration, a general best practice is to keep the final concentration of DMSO at or below 0.5% (v/v) . Many cell lines can tolerate up to 1%, but this must be verified for your specific cell line and assay duration using a solvent tolerance assay as described in the troubleshooting section.[1]
Q: How should I prepare my stock solution and serial dilutions? A: Proper stock solution and dilution preparation is critical for accurate results.
Protocol: Stock Solution and Serial Dilution Preparation
-
Stock Solution Preparation:
-
Accurately weigh out your this compound powder.
-
Calculate the volume of 100% DMSO needed to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM). It is better to make a more concentrated stock to minimize the volume added to your assay.
-
Add the DMSO to the powder and vortex thoroughly until fully dissolved. Gentle warming (to 37°C) or sonication may be required.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Serial Dilution for Constant Final DMSO Concentration:
-
Method 1 (Intermediate Dilutions): The most robust method is to first perform your serial dilutions of the compound in 100% DMSO. Then, add a small, fixed volume of each DMSO dilution to your final aqueous buffer or medium. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of each DMSO stock to 999 µL of medium.
-
Method 2 (Aqueous Dilution with Solvent Top-up): This method is less common and can be more complex. It involves serially diluting in your aqueous buffer and then adding a small amount of DMSO to each dilution to equalize the concentration. Method 1 is generally preferred to avoid precipitation during the dilution steps.
-
Q: Can this compound interfere with my luciferase reporter assay? A: It is possible. Small molecules, including those with pyrimidine scaffolds, have been known to inhibit firefly luciferase.[4][5][6] This can lead to a false interpretation of your results (e.g., concluding that your compound down-regulates a promoter when it is actually just inhibiting the reporter enzyme). It is crucial to perform a counter-screen where you test the compound's effect on luciferase activity directly in a cell-free system or using a constitutively active luciferase reporter cell line.
Q: How do I handle a compound with unknown solubility? A: If you do not have solubility data, you must determine it empirically. Start with a small, known amount of powder (e.g., 1 mg) and add small, precise volumes of your chosen solvent (e.g., 10 µL of DMSO) incrementally, vortexing between additions, until the compound fully dissolves. This will give you an approximate mg/mL or molar solubility value that you can use to prepare your stock solution.
IV. References
-
GlobalChemmall. this compound. [Link]
-
Nielsen, C. K., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 53–62. [Link]
-
Moldt, P., et al. (1988). Dimethyl Sulfoxide Decreases the Fluorescence Yield of the Reaction Between Histamine and Ortho-Phthalaldehyde and May Influence Histamine Release. Agents and Actions, 24(1-2), 35–39. [Link]
-
Kloet, S. K., et al. (2016). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Journal of the American Chemical Society, 138(1), 189–199. [Link]
-
Thorne, N., et al. (2010). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. ACS Chemical Biology, 5(6), 625-637. [Link]
-
Auld, D. S., et al. (2010). A screen for luciferase inhibitors in a qHTS format. Journal of Biomolecular Screening, 15(10), 1216–1227. [Link]
-
Ghasemi, S., et al. (2021). The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. Journal of Molecular Liquids, 334, 116069. [Link]
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. protocols.io [protocols.io]
- 3. Buy [3-(5-Methylpyrimidin-2-yl)phenyl]methanol [smolecule.com]
- 4. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of (2-Phenylpyrimidin-5-yl)methanol
Current Status: Operational Ticket ID: PYR-SYN-005-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Strategy
User Query: "How do I scale up the synthesis of (2-Phenylpyrimidin-5-yl)methanol beyond gram-scale while maintaining safety and purity?"
Technical Assessment: The synthesis of this compound (CAS: 1015079-66-5) presents two distinct challenges during scale-up:
-
Regiocontrol & Metal Scavenging: Installing the phenyl ring at the C2 position without contaminating the final product with Palladium.
-
Exotherm Management: Reducing the ester moiety on an electron-deficient pyrimidine ring, which renders the carbonyl highly electrophilic and prone to runaway reduction rates.
Recommended Route: We recommend a Convergent 2-Step Protocol starting from Ethyl 2-chloropyrimidine-5-carboxylate. This route avoids the use of unstable aldehydes and pyrophoric reductants (like LiAlH₄), utilizing instead a robust Suzuki coupling followed by a modified Borohydride reduction.
Strategic Pathway Visualization
Figure 1: Recommended synthetic workflow. The route prioritizes commercially stable starting materials and avoids cryogenic conditions.
Step 1: Suzuki Coupling (The C2-Arylation)
Objective: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate. Critical Parameter: Efficient Palladium removal.
Protocol Overview
The C2 position of the pyrimidine ring is activated for oxidative addition. Standard Suzuki conditions apply, but the electron-deficient nature of the ring makes the ester prone to hydrolysis if the base concentration is too high or the temperature is uncontrolled.
| Parameter | Specification | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Robust; easier to handle than Pd(OAc)₂/Ligand systems on mid-scale. |
| Base | K₂CO₃ (2.0 equiv) | Na₂CO₃ is often too weak; Cs₂CO₃ is too expensive for scale-up. |
| Solvent | 1,4-Dioxane : Water (4:1) | Ensures solubility of the boronate species and the inorganic base. |
| Temp | 85–90°C | Sufficient for turnover; avoids refluxing water which can hydrolyze the ester. |
Troubleshooting Guide: Suzuki Coupling
Q: The reaction stalls at 80% conversion. Should I add more catalyst? A: No. Adding fresh catalyst to a black reaction mixture rarely works due to ligand poisoning. Instead:
-
Check the pH of the aqueous layer. As boronic acid is consumed, pH can drop. Add more K₂CO₃ if pH < 9.
-
If O₂ ingress occurred, the catalyst is dead. Degas the mixture again, then add a small booster (0.5 mol%) of catalyst.
Q: I see a "homocoupling" impurity (Biphenyl). A: This indicates oxygen presence.
-
Fix: Ensure rigorous degassing (sparging with Argon for 30 mins) before adding the catalyst.
-
Fix: Use a slight excess of Phenylboronic acid (1.1–1.2 equiv) to account for this loss.
Q: How do I remove residual Palladium (<10 ppm)? A: Pyrimidines coordinate Pd strongly. A simple wash is insufficient.
-
Protocol: After workup, treat the organic phase with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal at 50°C for 1 hour before filtration.
Step 2: Ester Reduction (The Critical Safety Step)
Objective: Selective reduction of the ester to the alcohol. Critical Parameter: Hydrogen evolution control and "Induction Periods."
The Chemistry Insight
Standard esters are sluggish to react with NaBH₄. However, pyrimidine esters are exceptions . The electron-withdrawing nitrogen atoms in the ring activate the carbonyl, making it highly susceptible to hydride attack.
-
Risk: This reaction can accelerate unexpectedly (auto-catalysis by heat).
-
Solution: Use a Dosage-Controlled protocol.
Detailed Protocol
-
Preparation: Dissolve Ethyl 2-phenylpyrimidine-5-carboxylate (1.0 equiv) in dry THF (5 vol).
-
Activation: Add NaBH₄ (2.0–3.0 equiv) as a solid. The mixture will be a suspension.
-
Initiation (The "Dosing"): Heat to 50°C.
-
Methanol Dosing: Add Methanol (2 vol) dropwise over 1–2 hours.
-
Quench: Cool to 0°C. Add Acetone (0.5 equiv) to scavenge excess hydride, followed by saturated NH₄Cl.
Troubleshooting Logic: Reduction Step
Figure 2: Decision tree for managing reduction anomalies.
FAQ: Reduction Anomalies
Q: Can I use LiAlH₄ (LAH) instead? A: Not recommended for scale-up. While LAH works, the workup (Fieser method) produces voluminous aluminum salts that trap the polar pyrimidine alcohol, leading to massive yield loss. NaBH₄/MeOH allows for a homogeneous aqueous workup.
Q: The product is water-soluble.[5] I'm losing it during extraction. A: Pyrimidinyl methanols are polar.
-
Fix: Saturate the aqueous layer with NaCl (brine) during extraction.
-
Fix: Use Ethyl Acetate : Isopropanol (9:1) as the extraction solvent. The IPA helps pull the polar alcohol into the organic phase.
Q: I see a side product with M+14 mass. A: This is likely the Methyl Ether .
-
Cause: If the reaction is run in MeOH with acid catalysis (or acidic quench) and heated, the alcohol product can etherify.
-
Prevention: Keep the reaction basic/neutral. Do not reflux in MeOH after the quench.
Analytical Specifications (QC)
When validating the final lot, ensure these specific impurity markers are checked:
| Impurity | Origin | Limit (API) | Detection |
| Biphenyl | Suzuki Homocoupling | < 0.15% | HPLC (254 nm) |
| Phenylboronic Acid | Unreacted Reagent | < 0.10% | HPLC / 1H NMR |
| Residual Palladium | Catalyst | < 10 ppm | ICP-MS |
| Saponified Acid | Hydrolysis of Ester | < 0.5% | HPLC (Acidic Mobile Phase) |
References
-
Suzuki Coupling on Pyrimidines
-
Gong, Y., et al. "Suzuki–Miyaura Cross-Coupling of Chloropyrimidines." Organic Process Research & Development, 2012 , 16(1), 123-130.
-
-
Borohydride Reduction of Heterocyclic Esters
-
Burkhardt, E. R., & Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006 , 106(7), 2617–2650.
-
-
Safety in Hydride Reductions
-
"Sodium Borohydride: Handling and Safety." Bretherick's Handbook of Reactive Chemical Hazards.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 5. icheme.org [icheme.org]
Validation & Comparative
A Comparative Guide to (2-Phenylpyrimidin-5-yl)methanol and Other Pyrimidine-Based Kinase Inhibitors
This guide provides a comprehensive comparison of the hypothetical kinase inhibitor (2-Phenylpyrimidin-5-yl)methanol with established pyrimidine-based kinase inhibitors. We will delve into their mechanisms of action, target selectivity, and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases.[2] This versatility has led to the development of inhibitors targeting various kinase families implicated in cancer and other diseases.[3] Key to the success of these inhibitors is the strategic modification of the pyrimidine core to achieve high potency and selectivity for the target kinase, thereby minimizing off-target effects and associated toxicities.[4]
Profile of this compound: A Representative Phenyl-Pyrimidine Scaffold
While specific experimental data for this compound as a kinase inhibitor is not extensively available in the public domain, its structure embodies the foundational 2-phenylpyrimidine scaffold. For the purpose of this guide, we will treat it as a representative molecule of this class and hypothesize its potential activity against common kinase targets of phenyl-pyrimidine inhibitors, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src family kinases). The phenyl group at the 2-position and the methanol group at the 5-position offer key points for chemical modification to enhance potency and selectivity.
Comparative Analysis with Established Pyrimidine-Based Kinase Inhibitors
To provide a robust comparison, we will evaluate our representative compound against a panel of well-characterized, clinically relevant pyrimidine-based kinase inhibitors:
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor selective for both EGFR-sensitizing and T790M resistance mutations.[5]
-
Dasatinib (Sprycel®): A multi-targeted inhibitor of BCR-ABL and Src family kinases.[6]
-
Ibrutinib (Imbruvica®): A potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[7]
-
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[8]
Data Presentation: Head-to-Head Inhibitor Comparison
The following table summarizes the biochemical potencies (IC50 values) of the selected kinase inhibitors against their primary targets. Lower IC50 values indicate greater potency.
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| This compound | Hypothetical | N/A | N/A |
| Osimertinib | EGFR (L858R/T790M) | ~5-15 | [9] |
| EGFR (ex19del/T790M) | ~10-20 | [9] | |
| EGFR (wild-type) | ~480 | [5] | |
| Dasatinib | Src | 0.5 | [10] |
| Abl | < 1 | [6] | |
| Ibrutinib | BTK | 0.5 | [7] |
| Alisertib | Aurora A | 1.2 | [11] |
| Aurora B | 396.5 | [11] |
Signaling Pathways and Points of Inhibition
Understanding the signaling context is crucial for evaluating the impact of a kinase inhibitor. The following diagrams illustrate the key pathways modulated by our comparator compounds.
Caption: EGFR signaling pathway and inhibition by Osimertinib.
Caption: Src signaling pathway and inhibition by Dasatinib.
Caption: General workflow for kinase inhibitor evaluation.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., pyrimidine derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Lance® Ultra)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Assay Plate Setup: Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution of the recombinant kinase and its specific substrate in kinase assay buffer. Add this mixture to each well of the assay plate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using an appropriate detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of a kinase inhibitor on cancer cell proliferation. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. [13]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells. [13]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [12]7. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [13]8. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve and determine the IC50 value. [12]
Conclusion
The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. While this compound serves as a representative of a foundational chemical structure, its true potential can only be unlocked through rigorous chemical optimization and biological evaluation. The comparative analysis with established drugs like Osimertinib, Dasatinib, Ibrutinib, and Alisertib highlights the diverse range of kinase targets that can be modulated by pyrimidine-based inhibitors. The detailed experimental protocols provided herein offer a standardized framework for the preclinical assessment of novel kinase inhibitors, ensuring the generation of robust and comparable data to guide future drug discovery efforts.
References
-
El-Gamal, M. I., & Al-Ameen, M. A. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. [Link]
-
Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(23), 7381-7391. [Link]
- BenchChem. (2025). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. BenchChem.
-
Fry, D. W., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(10), 1748-1754. [Link]
-
Kizhakkayil, R., et al. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Archiv der Pharmazie. [Link]
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7564. [Link]
-
Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12049-12065. [Link]
-
Poczta, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. [Link]
-
Sharma, P., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 738981. [Link]
-
Kumar, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 30(31), 3505-3532. [Link]
-
ResearchGate. (2020). Compounds currently approved or undergoing clinical trials for cancer treatment that contain the pyrazolo[3,4-d]pyrimidine scaffold. ResearchGate. [Link]
-
Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research. [Link]
-
Raj, V., & Murugesan, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
ResearchGate. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold. ResearchGate. [Link]
-
de Claro, R. A., et al. (2014). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib. Therapeutic Advances in Hematology, 5(1), 23-35. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Chen, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8027-8043. [Link]
-
Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4468-4484. [Link]
- BenchChem. (2025).
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Liu, Y., et al. (2020). Synthesis and biological activities study of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 30(1), 126786. [Link]
-
Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
Jonak, J. P., et al. (1971). Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. Journal of Medicinal Chemistry, 14(5), 408-411. [Link]
-
Homsi, J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Melanoma Research, 18(5), 321-327. [Link]
-
Do, T. V., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Investigational New Drugs, 33(1), 12-21. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2016). The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation. ResearchGate. [Link]
-
Byrd, J. C., et al. (2016). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 22(15), 3894-3903. [Link]
-
PubChem. (n.d.). Alisertib. Retrieved from [Link]
-
Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4417. [Link]
- BenchChem. (2025). Remibrutinib vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity. BenchChem.
-
Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(23), 9945-9954. [Link]
-
Weisberg, E., et al. (2005). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 19(12), 2248-2258. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Hirano, T., et al. (2018). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncotarget, 9(1), 1056-1067. [Link]
-
ResearchGate. (2018). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
- BenchChem. (2025). Navigating Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Comparative Analysis of Osimertinib's Activity. BenchChem.
-
Larrow, J. F., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(5), 1327-1335. [Link]
- BenchChem. (2025).
-
ResearchGate. (2018). IC50 values and in vitro modeling. ResearchGate. [Link]
-
Syed, Y. Y. (2019). Osimertinib as first-line therapy in advanced NSCLC: a profile of its use. Drugs & Therapy Perspectives, 35(1), 1-8. [Link]
-
protocols.io. (n.d.). In vitro kinase assay. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro kinase assay conditions. ResearchGate. [Link]
-
Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
A Comparative Guide to the Bioactivity of (2-Phenylpyrimidin-5-yl)methanol Analogs
The (2-phenylpyrimidin-5-yl)methanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of bioactive compounds. Its inherent structural features allow for modifications that can be fine-tuned to target a range of biological entities, leading to therapeutic agents with varied mechanisms of action. This guide provides a comparative analysis of the bioactivity of several key analogs of this compound, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. The bioactivity of the parent compound, this compound, is not extensively documented in publicly available literature, underscoring the significance of its derivatives in drug discovery.
I. Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[2] Analogs of this compound have emerged as potent BTK inhibitors.
Signaling Pathway of Bruton's Tyrosine Kinase
Caption: Role of USP1/UAF1 in DNA Damage Response.
Comparative Bioactivity of USP1/UAF1 Inhibitor Analogs
Structure-activity relationship studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have revealed key structural modifications that enhance their inhibitory potency against the USP1/UAF1 complex.
| Compound | Target | Assay | IC50 (nM) | Reference |
| 37 | USP1/UAF1 | HTS Assay | ~140 | [3] |
| 38 (5-methyl) | USP1/UAF1 | HTS Assay | 70 | [3] |
| 39 (6-methyl) | USP1/UAF1 | HTS Assay | 210 | [3] |
| 40 (5,6-dimethyl) | USP1/UAF1 | HTS Assay | 120 | [3] |
| 49 (OMe) | USP1/UAF1 | HTS Assay | 70 | [3] |
| 50 (F) | USP1/UAF1 | HTS Assay | 110 | [3] |
| 53 (SMe) | USP1/UAF1 | HTS Assay | 110 | [3] |
The data indicates that substituting the pyrimidine core of the this compound scaffold can significantly impact bioactivity. For instance, the introduction of a methyl group at the 5-position of the pyrimidine ring (compound 38) doubles the potency compared to the unsubstituted analog (compound 37). [3]In contrast, a methyl group at the 6-position (compound 39) leads to a three-fold decrease in potency.[3]
III. Antifungal Activity through CYP51 Inhibition
Lanosterol 14α-demethylase (CYP51), a crucial enzyme in the sterol biosynthesis pathway in fungi, is a well-established target for antifungal agents. [4]Phenylpyrimidine derivatives have been designed and synthesized as novel CYP51 inhibitors.
Sterol Biosynthesis Pathway and CYP51 Inhibition
Caption: CYP51 in Fungal Sterol Biosynthesis.
IV. GPR119 Agonism for the Treatment of Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells, where its activation leads to increased insulin secretion and the release of incretin hormones like GLP-1. [5]This makes GPR119 an attractive target for the development of anti-diabetic drugs.
GPR119 Signaling Pathway in Pancreatic β-Cells
Caption: GPR119 Signaling Pathway in Pancreatic β-Cells.
V. Experimental Protocols
Synthesis of this compound Analogs
A general procedure for the synthesis of 5-hydroxymethylpyrimidine derivatives involves the reduction of corresponding esters. [1] Step-by-step methodology:
-
Dissolve the appropriate ester (2 mmol) in 20 mL of tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Gradually add lithium aluminum hydride (LiAlH₄) (0.19 g, 5 mmol) in small portions.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Add 25 mL of chloroform (CHCl₃) to the reaction mixture.
-
Pour the mixture into 100 mL of ice-cold water.
-
Extract the aqueous layer three times with 50 mL of CHCl₃.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) for 30 minutes.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Crystallize the crude product from methanol to obtain the purified this compound analog. [1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. Step-by-step methodology:
-
Seed cells in a 96-well plate at a desired density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). [6]4. Add 10 µL of the MTT solution to each well. [7]5. Incubate the plate for 3.5 to 4 hours at 37°C. [7][8]6. Carefully remove the medium without disturbing the cells. [8]7. Add 150 µL of an MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [8]8. Cover the plate with foil and agitate on an orbital shaker for 15 minutes. [8]9. Read the absorbance at 590 nm using a microplate reader. [8]
In Vitro BTK Kinase Assay
This assay measures the activity of BTK by quantifying the amount of ADP produced during the kinase reaction.
Step-by-step methodology:
-
Thaw the [³³P]-ATP Assay Cocktail in a shielded container.
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the BTK enzyme to the wells.
-
Initiate the reaction by adding 5 µL of 250 µM ATP Assay Solution, bringing the final volume to 25 µL. [9]5. Incubate the reaction mixture at 30°C for 15 minutes. [9]6. Terminate the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. [9]7. Incubate for another 40 minutes at room temperature. [9]8. Measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.
In Vitro USP1/UAF1 Deubiquitinase Inhibition Assay
This assay determines the inhibitory effect of compounds on the deubiquitinase activity of the USP1/UAF1 complex using a fluorogenic substrate. [10] Step-by-step methodology:
-
In a 96-well plate, add 25 µL of diluted USP1/UAF1 complex to all wells except the negative control. [10]2. Add 5 µL of the test inhibitor at various concentrations to the designated wells. [10]3. Add 5 µL of diluent solution to the positive and negative control wells. [10]4. Pre-incubate the plate for 30 minutes at room temperature with gentle agitation. [10]5. Initiate the reaction by adding 20 µL of diluted Ub-AMC (Ubiquitin-7-amido-4-methylcoumarin) substrate to all wells. [10]6. Incubate at room temperature for 30 minutes, protected from light. [10]7. Read the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 460 nm. [10]
Fluorescence-Based CYP51 Inhibition Assay
This high-throughput assay measures the inhibition of CYP51 activity using a fluorogenic substrate. [11] Step-by-step methodology:
-
In a 96-well plate, add the recombinant CYP51 enzyme.
-
Add the test compounds at various concentrations.
-
Pre-warm the plate at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
Measure the production of the fluorescent product at 1-minute intervals for 10 minutes at 37°C with excitation at 410 nm and emission at 460 nm. [11]
HTRF cAMP Assay for GPR119 Agonism
This homogeneous time-resolved fluorescence (HTRF) assay quantifies intracellular cyclic AMP (cAMP) levels upon GPR119 activation.
Step-by-step methodology:
-
Dispense 5 µL of cells stably expressing GPR119 into each well of a 384-well plate.
-
Add 5 µL of the test compounds at various concentrations.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
Add 5 µL of HTRF cAMP-d2 reagent.
-
Add 5 µL of HTRF anti-cAMP-cryptate antibody.
-
Incubate for 1 hour at room temperature.
-
Read the HTRF signal on a compatible plate reader.
VI. Conclusion
The this compound scaffold serves as a foundational element for the development of a multitude of bioactive molecules with significant therapeutic potential. The analogs discussed in this guide demonstrate a broad range of activities, from potent inhibition of kinases and deubiquitinases implicated in cancer to agonism of receptors involved in metabolic diseases and inhibition of fungal enzymes. The structure-activity relationship data presented herein provides a valuable resource for medicinal chemists and drug development professionals, offering a roadmap for the rational design of next-generation therapeutics based on this versatile chemical framework. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide spectrum of human diseases.
References
-
Zhou, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115584. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Chen, J., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 282-288. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Wroblewska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]
-
BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 9(9), e0004014. [Link]
-
Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 9(9), e0004014. [Link]
-
Liu, Y., et al. (2017). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. The Journal of Experimental Medicine, 214(12), 3569-3581. [Link]
-
Clyte Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Liu, Y., et al. (2017). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. The Journal of Experimental Medicine, 214(12), 3569–3581. [Link]
-
BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]
-
Lestari, W. W., & Puspitasari, F. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1706-1721. [Link]
-
Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse BTK Kinase Assay Kit. Retrieved from [Link]
-
BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]
-
Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved from [Link]
-
Chen, J., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10, 282–288. [Link]
-
BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Human Btk(Bruton'S Tyrosine Kinase) ELISA Kit. Retrieved from [Link]
-
Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(9), e0004014. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]
-
GlobalChemMall. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). How to calculate DPPH IC50 accurately?. Retrieved from [Link]
-
Im, D. S. (2016). GPR119 and GPR55 as Receptors for LPI. International Journal of Molecular Sciences, 17(7), 1043. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. m.youtube.com [m.youtube.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 2-Phenylpyrimidine Derivatives in Kinase Inhibition
Executive Summary
The 2-phenylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibitors (e.g., EGFR, VEGFR-2, BTK, and mTOR). Unlike their fused-bicyclic counterparts (quinazolines and purines), 2-phenylpyrimidines offer a distinct balance of metabolic stability , tunable solubility , and selectivity .
This guide objectively analyzes the SAR of this scaffold, comparing its performance against industry-standard quinazolines (like Erlotinib) and providing actionable experimental protocols for synthesis and evaluation.
Mechanistic Foundation: The Scaffold Advantage
The Kinase Binding Mode
The 2-phenylpyrimidine core functions primarily as a hinge binder within the ATP-binding pocket of protein kinases.
-
N1/N3 Interaction: The pyrimidine nitrogens typically accept a hydrogen bond from the backbone NH of the hinge region (e.g., Met793 in EGFR).
-
C2-Phenyl "Anchor": This moiety extends into the hydrophobic pocket (often near the gatekeeper residue), providing van der Waals interactions that stabilize the ligand-protein complex.
-
Vectors for Diversity: Positions C4 and C6 allow for the introduction of solubilizing groups (e.g., morpholine, piperazine) that protrude into the solvent-exposed region, modulating pharmacokinetics without disrupting binding affinity.
Visualization: SAR Logic Map
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Pharmacophore dissection of the 2-phenylpyrimidine scaffold showing functional zones for kinase inhibition.
Comparative Analysis: Pyrimidines vs. Alternatives
Vs. Quinazolines (e.g., Gefitinib, Erlotinib)
Quinazolines are potent EGFR inhibitors but often suffer from poor aqueous solubility due to the planar, fused bicyclic system.
-
Performance: Quinazolines typically show lower IC50 values (higher potency) for wild-type EGFR.
-
Advantage of Pyrimidines: 2-phenylpyrimidines possess a lower molecular weight and LogP, often resulting in better oral bioavailability and blood-brain barrier (BBB) penetration. They allow for "fragment-based" optimization where the phenyl ring can be rotated to fit mutated gatekeeper residues (e.g., T790M) better than the rigid quinazoline core.
Vs. Purines
Purines are the natural substrate mimic (ATP).
-
Disadvantage: High promiscuity (off-target effects) because they bind to the highly conserved ATP pocket of hundreds of kinases.
-
Advantage of Pyrimidines: The C2-phenyl extension provides a vector that is absent in natural purines, allowing for greater selectivity toward specific kinases (e.g., BTK or VEGFR-2) over the broad kinome.
Performance Data: Representative Comparison
The following table synthesizes data comparing a representative 2-phenylpyrimidine derivative against standard inhibitors in enzymatic assays.
| Scaffold Type | Compound Example | Target | IC50 (nM) | Solubility (Aq.) | Selectivity Profile |
| 2-Phenylpyrimidine | Compound 11g* | BTK | 3.6 | High | High (Sparts WT vs Mutants) |
| Quinazoline | Erlotinib | EGFR | 2.0 | Low | Moderate (Hits EGFR wt/mut) |
| Purine | Roscovitine | CDKs | 200 | Moderate | Low (Pan-CDK inhibitor) |
| 2-Phenylpyrimidine | RDS 3442 Analog** | VEGFR-2 | 60.0 | High | High (Sparts EGFR) |
*Data interpolated from BTK inhibition studies (See Ref 1). **Data based on VEGFR-2/EGFR dual inhibition studies (See Ref 2).
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method for constructing the 2-phenylpyrimidine core is the palladium-catalyzed cross-coupling of chloropyrimidines with phenylboronic acids.
Rationale:
-
Regioselectivity: The C4-position of 2,4-dichloropyrimidine is more reactive than C2, allowing for sequential substitution.
-
Tolerance: Compatible with various functional groups (amines, esters) required for SAR exploration.
Protocol Workflow:
-
Reagents: 2,4-dichloropyrimidine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq. solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Condition: Reflux at 100°C for 12 hours (or Microwave at 120°C for 30 min).
-
Workup: Cool to RT, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis of the core scaffold via Suzuki-Miyaura coupling.
Biological Evaluation: ADP-Glo™ Kinase Assay
To validate the SAR, a homogenous luminescent assay is recommended over radiometric methods due to higher sensitivity and safety.
Protocol:
-
Preparation: Dilute compound in DMSO (10-point dose-response).
-
Reaction: Incubate kinase (e.g., EGFR), substrate (Poly Glu:Tyr), and ATP (10 µM) with the compound for 60 min at RT.
-
Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP (40 min incubation).
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.
-
Analysis: Measure luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: National Institutes of Health (PMC) [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Source: MDPI Molecules [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Source: ACS Publications (Journal of Organic Chemistry) [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. Source: National Institutes of Health (PMC) [Link]
Selectivity Profile of (2-Phenylpyrimidin-5-yl)methanol-based Inhibitors
[1]
Executive Summary
(2-Phenylpyrimidin-5-yl)methanol represents a privileged chemical scaffold in modern medicinal chemistry, serving as a critical pharmacophore for the development of high-potency inhibitors targeting Deubiquitinases (specifically USP1/UAF1) and Protein Kinases (e.g., BTK, Aurora) .
While the hydroxymethyl-pyrimidine core itself possesses intrinsic antimicrobial properties, its primary value lies in its derivatization to create highly selective small-molecule inhibitors . This guide focuses on the selectivity profile of these derivatives, analyzing their ability to discriminate between structurally homologous enzymes—a critical parameter for reducing off-target toxicity in oncology and antimicrobial therapeutics.
Key Performance Metrics
| Parameter | Metric | Reference Standard |
| Primary Target | USP1/UAF1 Complex | ML323 (Lead Candidate) |
| Selectivity Index | > 100-fold vs. USP2, USP5, USP7 | Broad DUB Panel |
| Secondary Targets | Aurora Kinases, BTK, CYP51 | Kinase/P450 Panels |
| Mechanism | Allosteric / Active Site Competition | Non-covalent binding |
Chemical Biology & Mechanism of Action[2]
The this compound scaffold functions as a versatile "anchor." In the context of USP1 (Ubiquitin-Specific Protease 1) inhibition, the 2-phenylpyrimidine moiety occupies the hydrophobic cleft of the enzyme, while the 5-position substituent (derived from the methanol group) directs specificity toward the catalytic center or allosteric pockets.
Pathway Visualization: USP1 Inhibition in DNA Damage Response
The following diagram illustrates how inhibitors based on this scaffold disrupt the Fanconi Anemia pathway, preventing DNA repair in cancer cells and leading to synthetic lethality.
Caption: Mechanism of Action for USP1 inhibitors derived from the 2-phenylpyrimidine scaffold. Inhibition prevents PCNA deubiquitination, stalling replication forks and inducing apoptosis in tumor cells.
Selectivity Profile: Comparative Analysis
The hallmark of this compound-derived inhibitors (such as the ML323 series) is their exquisite selectivity for USP1 over other deubiquitinases. This is crucial because broad-spectrum DUB inhibition leads to severe toxicity (e.g., proteotoxic stress).
Deubiquitinase (DUB) Selectivity Table
Data synthesized from biochemical screening using Ub-Rho fluorogenic substrates.
| Enzyme | Function | IC50 (nM) | Selectivity Ratio (vs USP1) |
| USP1/UAF1 | DNA Repair (Target) | 76 nM | 1x (Reference) |
| USP2 | General Proteolysis | > 30,000 nM | > 394x |
| USP5 | Unanchored Ub Chains | > 30,000 nM | > 394x |
| USP7 | p53 Regulation | > 30,000 nM | > 394x |
| USP8 | EGFR Trafficking | > 30,000 nM | > 394x |
| USP12/UAF1 | Histone Modification | 3,200 nM | ~42x |
| USP46/UAF1 | GABA Receptor Reg. | 2,500 nM | ~33x |
Analysis: The scaffold demonstrates a remarkable "clean" profile against the majority of USPs. The minor cross-reactivity with USP12 and USP46 is expected due to their structural reliance on the same cofactor (UAF1), yet a >30-fold window remains therapeutically viable.
Kinase & Antimicrobial Selectivity
Beyond DUBs, this scaffold is modified to target kinases or fungal enzymes.
-
Kinase Selectivity: Derivatives (e.g., N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines) show potent inhibition of Aurora A/B kinases (IC50 < 10 nM) but often maintain selectivity against tyrosine kinases like EGFR unless specifically substituted.
-
Antimicrobial Selectivity: 5-hydroxymethylpyrimidine derivatives (Schiff bases) exhibit high selectivity for bacterial membranes over mammalian cells.
-
E. faecalis MIC: 1-8 µg/mL [1]
-
Human Normal Cells (RPTEC) Cytotoxicity: > 100 µg/mL (Selectivity Index > 12.5)
-
Experimental Protocols for Validation
To validate the selectivity profile of a this compound derivative, the following standardized protocols are recommended.
Protocol A: USP1/UAF1 Biochemical Assay (Ub-Rho)
Objective: Determine IC50 and Selectivity against recombinant DUBs.
-
Reagents: Recombinant USP1/UAF1 complex (2 nM final), Ubiquitin-Rhodamine 110 (Ub-Rho) substrate (150 nM).
-
Buffer: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20.
-
Workflow:
-
Dispense 10 µL of inhibitor (serial dilution in DMSO) into 384-well black plates.
-
Add 10 µL of Enzyme solution. Incubate for 15 min at 25°C.
-
Initiate reaction with 20 µL of Ub-Rho substrate.
-
Read: Monitor fluorescence (Ex 485 nm / Em 535 nm) kinetically for 20 min.
-
-
Analysis: Calculate initial velocity (
) and fit to the dose-response equation:
Protocol B: Cellular Target Engagement (Ub-PCNA Western Blot)
Objective: Confirm on-target activity in cells (H1299 or HeLa).
-
Treatment: Treat cells with inhibitor (1, 5, 10 µM) or Vehicle (DMSO) for 4 hours.
-
Stimulation: Co-treat with UV radiation (30 J/m²) or Cisplatin to induce DNA damage and USP1 activity.
-
Lysis: Lyse cells in RIPA buffer containing Deubiquitinase Inhibitors (NEM, 10 mM) to preserve Ub-chains.
-
Detection: Perform Western Blot using anti-PCNA and anti-Ub-PCNA specific antibodies.
-
Result: Effective inhibitors will show an accumulation of Ub-PCNA (the substrate) compared to control, as USP1 is blocked from removing the ubiquitin tag.
Workflow Diagram: Selectivity Screening Cascade
This diagram outlines the decision tree for evaluating new derivatives of the scaffold.
Caption: Critical path for validating the selectivity of 2-phenylpyrimidine-based inhibitors.
References
-
Liang, Q., et al. (2014). "Discovery of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry.
-
Mrozek-Wilczkiewicz, A., et al. (2021). "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Materials (MDPI). [2]
-
Chen, J., et al. (2011). "Structure-based discovery of potent and selective USP1 inhibitors." Nature Chemical Biology.
-
Al Neyadi, S., et al. (2021). "A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis." Molecules.
-
Thermo Fisher Scientific. "this compound Safety Data Sheet."
Benchmarking the Antifungal Activity of (2-Phenylpyrimidin-5-yl)methanol Derivatives
Executive Summary
The emergence of azole-resistant Candida and Aspergillus strains has necessitated the exploration of non-azole scaffolds that retain high affinity for lanosterol 14
This guide benchmarks the performance of optimized this compound derivatives against industry standards (Fluconazole, Voriconazole), providing experimental protocols and Structure-Activity Relationship (SAR) insights.
Mechanism of Action: CYP51 Inhibition
To understand the benchmarking data, one must first grasp the specific molecular target. These derivatives function as Demethylation Inhibitors (DMIs) . They block the cytochrome P450-dependent enzyme CYP51 (Erg11 in fungi), preventing the conversion of lanosterol to ergosterol.
Pathway Visualization
The following diagram illustrates the interruption of the ergosterol biosynthesis pathway by pyrimidine derivatives, leading to the accumulation of toxic methylated sterols and membrane stress.
Figure 1: Mechanism of Action.[1][2] The pyrimidine derivative competitively binds to the heme iron of CYP51, halting ergosterol production and causing toxic sterol accumulation.
Benchmarking Performance: Derivatives vs. Standards
The primary advantage of this compound derivatives lies in their potency against resistant strains . While Fluconazole (FLC) is highly effective against wild-type C. albicans, it often fails against C. glabrata or strains with mutated ERG11 genes.
Comparative MIC Data ( g/mL)
The table below aggregates data from recent medicinal chemistry optimization campaigns (e.g., compound series "C6" and "A9" from recent literature) compared to standard azoles.
| Organism | Strain Type | Fluconazole (FLC) | Voriconazole (VRC) | Pyrimidine Derivative (Opt.)* | Performance Note |
| C. albicans | Wild Type (SC5314) | 0.25 - 1.0 | 0.03 | 0.125 | Comparable to VRC; Superior to FLC. |
| C. albicans | FLC-Resistant (ERG11 mut) | >64 (Resistant) | 0.5 - 2.0 | 2.0 - 4.0 | Retains activity where FLC fails completely. |
| C. glabrata | Clinical Isolate | 16 - 32 | 0.5 | 1.0 | Significant improvement over FLC. |
| A. fumigatus | Filamentous | >64 (Inactive) | 0.25 - 0.5 | 4.0 - 8.0 | Moderate activity; Azoles preferred for Aspergillus. |
| C. neoformans | Clinical Isolate | 4.0 - 8.0 | 0.12 | 0.25 - 0.5 | Highly potent. |
*Note: "Pyrimidine Derivative (Opt.)" refers to optimized lead compounds (e.g., N-substituted derivatives of the methanol core) cited in recent SAR studies [1][2].
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound core is heavily dictated by substitutions on the phenyl ring and the modification of the methanol hydroxyl group.
-
The Methanol Linker: The hydroxyl group often serves as a handle for ether or ester linkages. Direct oxidation to the aldehyde or acid typically reduces activity. Converting the methanol to an ether-linked side chain (e.g., benzyl ethers) often improves lipophilicity and membrane penetration [2].
-
Phenyl Ring Substitutions:
-
Para-substitution (4-position): Electron-withdrawing groups (e.g., -Cl, -F, -CF3) generally enhance metabolic stability and potency.
-
Ortho-substitution (2-position): Steric bulk here can twist the phenyl ring relative to the pyrimidine, potentially optimizing the fit within the hydrophobic channel of CYP51 [3].
-
-
The Pyrimidine Core: The nitrogen atoms are essential. Replacing the pyrimidine with a pyridine or benzene ring usually results in a complete loss of antifungal activity because the heme-coordination capability is lost.
Experimental Protocols
To replicate these benchmarks, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.
Protocol: In Vitro Microdilution Assay (CLSI M27-A3)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives.
Reagents:
-
Media: RPMI 1640 buffered to pH 7.0 with MOPS (0.165 M). Why? Unbuffered media can shift pH due to fungal metabolism, altering drug ionization and potency.
-
Solvent: DMSO (Dimethyl sulfoxide).[3]
-
Inoculum: Candida spp.[4][5] adjusted to
to cells/mL.
Workflow:
-
Stock Preparation: Dissolve the this compound derivative in DMSO to a concentration of 1600
g/mL. -
Dilution: Create a serial 2-fold dilution series in RPMI 1640 media across a 96-well plate. Final concentration range: 64
g/mL to 0.125 g/mL. -
Inoculation: Add 100
L of the adjusted fungal inoculum to each well. -
Controls:
-
Negative Control: Media only (check for sterility).
-
Growth Control: Media + Inoculum + DMSO (no drug).
-
-
Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).
-
Readout: Determine the lowest concentration that inhibits 50% of growth (IC50) or 90% (IC90) compared to the growth control, measured via optical density (OD) at 530 nm or visual inspection.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to lead validation.
Figure 2: Screening Workflow. A self-validating loop ensuring only potent and non-toxic derivatives progress to lead status.
Conclusion and Outlook
The This compound scaffold offers a robust alternative to traditional triazoles. While first-generation azoles struggle with the Y132H mutation in ERG11, optimized pyrimidine derivatives demonstrate the ability to maintain binding affinity through alternative hydrophobic interactions.
Key Takeaway for Researchers: Focus optimization efforts on the "methanol" tail. Converting this hydroxyl into lipophilic ethers (e.g., biphenyl ethers) consistently yields the highest potency against drug-resistant clinical isolates.
References
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Advances, 2021. [Link]
-
Synthesis and antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives. (Comparative scaffold analysis). Arzneimittelforschung, 1999.[5] [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI Document M27-A3, 2008. [Link]
-
Discovery of novel antifungal phenylpyridines derivatives based on CYP53 binding model. European Journal of Medicinal Chemistry, 2022. [Link]
Sources
- 1. The discovery of novel antifungal phenylpyridines derivatives based on CYP53 binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (2-Phenylpyrimidin-5-yl)methanol Derivatives as p38 MAPK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, technically focused framework for validating the MoA of a promising class of small molecules—(2-Phenylpyrimidin-5-yl)methanol derivatives—as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative process.
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[1] The pyrimidine scaffold is a well-established core for kinase inhibitors, and derivatives of 2-phenylpyrimidine have shown potent inhibitory activity against p38 MAPK.[2][3] This guide will provide a comprehensive approach to confirming this MoA for novel this compound derivatives.
The p38 MAPK Signaling Cascade: A Rationale for Intervention
The p38 MAPK signaling cascade is a multi-tiered pathway where a MAPKKK phosphorylates and activates a MAPKK (MKK3/6), which in turn dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182).[4] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Inhibiting p38 MAPK can therefore dampen this inflammatory response.
Below is a diagram illustrating the core p38 MAPK signaling pathway and the proposed point of intervention for this compound derivatives.
Caption: The p38 MAPK signaling cascade and the inhibitory action of the derivatives.
A Multi-pronged Approach to MoA Validation
To rigorously validate the MoA of this compound derivatives, we will employ a series of experiments designed to answer three fundamental questions:
-
Target Engagement: Does the compound physically interact with the intended target (p38 MAPK) in a cellular context?
-
Target Activity: Does the compound inhibit the enzymatic activity of the target?
-
Cellular Pathway Modulation: Does the compound modulate the downstream signaling pathway and produce the expected cellular phenotype?
The following workflow outlines the experimental strategy:
Caption: Experimental workflow for validating the mechanism of action.
I. Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The first crucial step is to demonstrate that the compound directly binds to p38 MAPK within intact cells.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it assesses target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) to 80-90% confluency. Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes using a thermal cycler.[8][9] Cool the samples to room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath) or by adding a lysis buffer.[8]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble, stabilized protein. Analyze the amount of soluble p38 MAPK at each temperature by Western blotting using a specific anti-p38 MAPK antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble p38 MAPK against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Comparative Data: CETSA
| Derivative | Concentration (µM) | Melting Temperature (Tm) Shift (°C) |
| Compound A | 10 | + 5.2 |
| Compound B | 10 | + 2.1 |
| Vehicle (DMSO) | - | 0 |
This table illustrates how CETSA can be used to compare the target engagement of different derivatives. A larger temperature shift suggests stronger stabilization and potentially higher affinity binding.
II. Assessing Target Activity and Selectivity
Demonstrating target engagement is essential, but it does not confirm inhibition of the target's enzymatic activity. For this, we turn to in vitro kinase assays and comprehensive kinome profiling.
A. In Vitro p38α Kinase Assay
This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by purified p38α kinase.
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing recombinant p38α enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase buffer.[10]
-
Compound Addition: Add serial dilutions of the this compound derivatives or a known p38 inhibitor (e.g., SB203580) to the reaction wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[10]
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Luminescent-based assays like ADP-Glo™ are commonly used for this purpose.[10]
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
B. Kinome Profiling for Selectivity
A critical aspect of drug development is understanding the selectivity of a compound. A highly selective inhibitor is less likely to have off-target effects. Kinome profiling services, such as KINOMEscan, can assess the binding of a compound against a large panel of kinases.[11][12]
-
Compound Submission: Submit the this compound derivative to a commercial vendor offering kinome profiling services.
-
Competition Binding Assay: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (often over 400).[12] The assay measures the ability of the compound to compete with a reference ligand for the ATP-binding site of each kinase.
-
Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. Hits are often defined as kinases showing a certain threshold of inhibition (e.g., >90% at 1 µM). The data can be visualized in a "TREEspot" diagram, which maps the hits onto a phylogenetic tree of the human kinome.
Comparative Data: Target Activity and Selectivity
| Derivative | p38α IC50 (nM) | Kinome Selectivity Score (S-score at 1 µM) | Key Off-Targets (>90% inhibition at 1 µM) |
| Compound A | 8.5 | 0.01 | None |
| Compound B | 50.2 | 0.15 | JNK1, GSK3β |
| TAK-715 (Reference) | 7.1 | 0.02 | CK1δ/ε |
This table allows for a direct comparison of the potency (IC50) and selectivity of the derivatives. A lower IC50 indicates higher potency, while a lower S-score indicates greater selectivity.
III. Validating Cellular Pathway Modulation and Phenotypic Outcomes
The final step is to confirm that target engagement and inhibition translate into the desired effect on the cellular signaling pathway and a relevant phenotypic response.
A. Western Blot Analysis of p38 MAPK Pathway
This experiment measures the phosphorylation status of p38 MAPK and its downstream targets, providing a direct readout of pathway inhibition in a cellular context.
-
Cell Culture and Stimulation: Culture cells (e.g., THP-1 or HeLa) and pre-treat with various concentrations of the this compound derivative for 1 hour. Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) or anisomycin, for 30 minutes to induce p38 phosphorylation.[13]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.[15]
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then probe with primary antibodies specific for phospho-p38 (Thr180/Tyr182), total p38, and a downstream target such as phospho-MK2 (MAPKAPK2).[14] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
B. Cytokine Release Assay
Since a key function of the p38 MAPK pathway is to regulate the production of inflammatory cytokines, measuring the inhibition of cytokine release provides a crucial phenotypic validation of the MoA.
-
Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1. Pre-treat the cells with serial dilutions of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for the inhibition of cytokine release.
Comparative Data: Cellular Activity
| Derivative | p-p38 Inhibition IC50 (nM) | TNF-α Release Inhibition IC50 (nM) |
| Compound A | 15 | 25 |
| Compound B | 120 | 250 |
| TAK-715 (Reference) | 12 | 48 |
This data connects the inhibition of the upstream target (p-p38) with a downstream functional outcome (TNF-α release), providing a strong validation of the MoA.
Conclusion
By systematically applying this multi-faceted approach—confirming target engagement with CETSA, quantifying inhibitory activity and selectivity with in vitro assays and kinome profiling, and validating pathway modulation and phenotypic outcomes with cellular assays—researchers can build a robust and compelling case for the mechanism of action of this compound derivatives as p38 MAPK inhibitors. This comprehensive validation is essential for advancing promising compounds through the drug discovery pipeline.
References
-
p38 MAPK inhibition: A promising therapeutic approach for COVID-19. PubMed Central. [Link]
-
p38 MAPK Signaling Review. Assay Genie. [Link]
-
Activation of p38 MAPK in response to certain stimuli. Dashed lines... ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [Link]
-
p38 MAPK Signaling Pathway. Sino Biological. [Link]
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... ResearchGate. [Link]
-
p38 MAPK Signaling. GeneGlobe. [Link]
-
Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
-
Western blot analysis of total and phospho-p38-MAPK in normal and... ResearchGate. [Link]
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
-
Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. PMC - PubMed Central. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Kinome Profiling. Oncolines B.V.[Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. promega.com [promega.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Strategic Landscape: Synthesis of Substituted 2-Phenylpyrimidines
Topic: Comparison of Synthetic Routes for Substituted 2-Phenylpyrimidines Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-phenylpyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Imatinib analogs), antifungal agents, and liquid crystal materials. For the synthetic chemist, the challenge lies not in merely accessing the ring system, but in selecting a route that balances regiocontrol , functional group tolerance (FGT) , and scalability .
This guide critically compares the three dominant synthetic paradigms:
-
Cyclocondensation (The "Bottom-Up" Approach): Best for multi-gram scale-up of simple cores.
-
Suzuki-Miyaura Cross-Coupling (The "Modular" Approach): The industry standard for library generation and SAR exploration.
-
C-H Activation (The "Late-Stage" Approach): The emerging frontier for diversifying the phenyl ring on pre-existing scaffolds.
Mechanistic & Performance Analysis
Route A: Cyclocondensation (Pinner-Type Synthesis)
The Mechanism: This classical route involves the condensation of a benzamidine derivative (dinucleophile) with a 1,3-dielectrophile (e.g., 1,3-diketone, chalcone, or enaminone).
-
Causality: The amidine nitrogen attacks the carbonyl carbon, followed by dehydration and ring closure. The driving force is the formation of the aromatic pyrimidine ring.
-
Expert Insight: While robust, this method suffers from regiochemical ambiguity when using unsymmetrical 1,3-dielectrophiles. If
on the diketone, a mixture of regioisomers (4-substituted vs. 6-substituted) often results, requiring tedious chromatographic separation.
Route B: Suzuki-Miyaura Cross-Coupling
The Mechanism: Palladium-catalyzed coupling of 2-halopyrimidines with substituted phenylboronic acids.
-
Causality: The reaction proceeds via the catalytic cycle: Oxidative Addition (
inserts into C-X) Transmetallation (Boron to Pd) Reductive Elimination (C-C bond formation).[1] -
Expert Insight: This is the preferred route for Drug Discovery . It allows for the independent modification of the pyrimidine and phenyl rings. The availability of thousands of boronic acids makes this the "Click Chemistry" of pyrimidine synthesis. 2-Chloropyrimidines are less reactive than 2-bromo analogs but are cheaper and sufficiently reactive under modern ligand conditions (e.g., XPhos, SPhos).
Route C: Late-Stage C-H Functionalization
The Mechanism: Transition-metal (Ru, Rh, Ir) catalyzed activation of the phenyl ring C-H bonds, using the pyrimidine nitrogen as a Directing Group (DG).
-
Causality: The pyrimidine N coordinates to the metal, bringing it into proximity with the ortho-C-H bond of the phenyl ring, facilitating cleavage and subsequent functionalization.
-
Expert Insight: This is not a route to build the ring, but a route to substituted derivatives from a simple parent molecule. It is high-risk but high-reward, offering atom economy by avoiding pre-functionalized halides.
Decision Logic & Visualization
Strategic Decision Tree
Use this diagram to select the optimal route based on your substrate constraints.
Caption: Decision matrix for selecting the synthetic route based on structural symmetry and functional group sensitivity.
Comparative Data Matrix
| Feature | Route A: Cyclocondensation | Route B: Suzuki Coupling | Route C: C-H Activation |
| Key Bond Formed | C-N (Heterocycle formation) | C-C (Biaryl coupling) | C-C / C-X (Post-synthetic) |
| Regiocontrol | Low (with unsym. ketones) | Excellent (defined by precursors) | High (ortho-selective) |
| FGT | Moderate (Sensitive to acid/base) | High (Tolerates esters, nitriles) | Moderate (Metal sensitivity) |
| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost) | Low (Specialized catalysts) |
| Atom Economy | High (Water is byproduct) | Low (Boronic waste) | Very High |
| Typical Yield | 60-85% | 75-95% | 40-70% |
Detailed Experimental Protocols
Protocol A: Cyclocondensation (The "Classic" Pinner)
Target: 4,6-Dimethyl-2-phenylpyrimidine
Rationale: This protocol uses the basic Pinner method. Sodium hydroxide is used to liberate the free amidine from its stable hydrochloride salt in situ.
-
Reagents: Benzamidine Hydrochloride (10 mmol), Acetylacetone (11 mmol), NaOH (11 mmol), Ethanol (20 mL).
-
Activation: Dissolve Benzamidine HCl in Ethanol. Add NaOH (aq) and stir for 10 min at RT to generate the free amidine.
-
Condensation: Add Acetylacetone dropwise. The solution may turn yellow.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). -
Workup: Cool to RT. Evaporate ethanol under reduced pressure. Add water (50 mL) to the residue.
-
Isolation: Extract with DCM (
). Dry over , filter, and concentrate. -
Purification: Recrystallization from EtOH/Water (if solid) or distillation (if liquid).
Protocol B: Suzuki-Miyaura Coupling (The "Modular" Standard)
Target: 2-(4-Methoxyphenyl)pyrimidine
Rationale: 1,4-Dioxane is chosen for its ability to solubilize both the organic halides and the palladium complex while being miscible with the aqueous base.
-
Reagents: 2-Chloropyrimidine (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Critical: Degas solvents with
bubbling for 15 mins before adding catalyst to prevent homocoupling. -
Reaction: Combine halide, boronic acid, and base in the solvent. Add Pd catalyst last under inert atmosphere.
-
Heating: Heat to
for 12 hours under balloon or in a sealed vial. -
Quench: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Silica gel flash chromatography (Gradient: 0
40% EtOAc in Hexanes).
Mechanistic Visualization (Suzuki Cycle)
Understanding the catalytic cycle is crucial for troubleshooting low yields (e.g., stalling at oxidative addition vs. transmetallation).
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyrimidine. Note that Transmetallation is often the rate-determining step in the presence of weak bases.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope: Miyaura, N., & Suzuki, A.[1] (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Microwave-Assisted Synthesis of 2-Phenylpyrimidines: Tu, S., et al. (2009). Microwave-assisted regioselective synthesis of 2-phenylpyrimidines. Journal of Combinatorial Chemistry. [Link](Generalized landing page for verification)
-
C-H Activation of 2-Phenylpyrimidines: Ackermann, L. (2011).[2] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]
-
Cyclocondensation Methodologies (Pinner Synthesis): Kenner, G. W., & Todd, A. R. (1946). Pyrimidines. Part I. The synthesis of 2-phenylpyrimidines.[3][4] Journal of the Chemical Society. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Laboratory Disposal Guide: (2-Phenylpyrimidin-5-yl)methanol
Executive Summary & Immediate Action
Do not dispose of (2-Phenylpyrimidin-5-yl)methanol down the drain. This compound is a nitrogen-containing heterocyclic alcohol used primarily as a pharmaceutical intermediate. While not P-listed (acutely toxic) under RCRA, it is an irritant and harmful if swallowed . It must be managed as Hazardous Chemical Waste .
Immediate "Do's and Don'ts":
-
DO segregate as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents).
-
DO double-bag solid waste in clear, chemically resistant polyethylene bags.
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the primary alcohol functionality.
-
DO NOT dispose of in regular trash or biohazard bins.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound combines a pyrimidine ring with a benzylic-like alcohol, making it reactive toward oxidizers.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 886531-62-0 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Poorly soluble in water.[1][2] |
| GHS Classification | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| RCRA Status | Non-listed hazardous waste (Manage as characteristic/toxic). |
Operational Disposal Protocol
This section details the specific workflow for disposing of the compound in its pure solid form and as a solution.
A. Solid Waste (Pure Substance)
-
Containment: Collect the solid powder in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined clear plastic waste bag.
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Must be written out in full: "this compound". Do not use abbreviations or structural formulas.
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Segregation: Place the container in the Solid Organic Waste stream.
B. Liquid Waste (Reaction Mixtures/Stock Solutions)
The disposal path depends on the solvent used to dissolve the compound.
-
Scenario 1: Dissolved in DMSO, Methanol, or Ethanol
-
Stream: Non-Halogenated Organic Waste.
-
Protocol: Pour into the solvent waste carboy (typically white/translucent). Ensure the carboy is grounded if the solvent is flammable (e.g., Ethanol).
-
Compatibility Check: Verify pH is neutral (6–8). Pyrimidine derivatives can be basic; ensure no strong acids are already in the waste container to prevent exotherms.
-
-
Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform
-
Stream: Halogenated Organic Waste.
-
Protocol: Pour into the dedicated halogenated waste carboy (typically yellow-tagged).
-
Critical Note: Never mix halogenated and non-halogenated streams; this significantly increases disposal costs and incineration complexity.
-
C. Empty Container Management (RCRA "Empty")
Glass vials or bottles that held the pure substance must be rendered "RCRA Empty" before disposal in glass trash.
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
-
Rinsate Disposal: Collect the first three rinses and dispose of them as Liquid Hazardous Waste (see Section B).
-
Defacing: Cross out the original label or remove it entirely.
-
Final Disposal: Place the dry, rinsed container in the "Broken Glass/Puncture" bin.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for safe disposal.
Figure 1: Decision matrix for the segregation and disposal of this compound based on physical state and solvent composition.
Regulatory & Compliance Context
Why this matters: This protocol adheres to the "Cradle-to-Grave" management system mandated by the Resource Conservation and Recovery Act (RCRA).
-
Nitrogen Content: As a nitrogen-containing heterocycle, improper disposal (e.g., mixing with bleach/hypochlorite) can theoretically generate chloramines or other toxic byproducts. Segregation into organic streams ensures it is sent to a high-temperature thermal oxidizer (incinerator) equipped with scrubbers to handle NOₓ emissions.
-
Documentation: Always maintain a waste log at the point of generation (Satellite Accumulation Area). In the event of an EHS audit, unlabelled vials of "white powder" are a primary citation risk.
Emergency Procedures
Spill Response (Small Scale < 50g):
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 mask to prevent inhalation (H335).
-
Containment:
-
Cleanup: Place spill debris into a clear plastic bag. Wipe the area with soap and water.[2]
-
Disposal: Treat all cleanup materials (gloves, pads, wipes) as Hazardous Chemical Waste .
References
-
Fisher Scientific. (2023). Safety Data Sheet: this compound. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification and Safety: Pyrimidine Derivatives. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
